2-Methyl-1-nitroprop-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-nitroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMMUDFDTWWSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166943 | |
| Record name | 1-Propene, 2-methyl-1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-30-0 | |
| Record name | 1-Propene, 2-methyl-1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1606-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 2-methyl-1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-nitroprop-1-ene
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway to 2-methyl-1-nitroprop-1-ene, a valuable nitroalkene intermediate in organic synthesis. The synthesis is a two-step process commencing with a base-catalyzed Henry (nitroaldol) reaction between acetone and nitromethane to yield the intermediate, 2-methyl-1-nitropropan-2-ol. This is followed by the dehydration of the nitro alcohol to afford the target compound. This document furnishes detailed experimental protocols, reaction mechanisms, and quantitative data presented in a clear, tabular format for ease of reference and reproducibility.
Note on Starting Materials: The synthesis of this compound, which has the chemical structure (CH₃)₂C=CHNO₂, necessitates a three-carbon ketone precursor to form the gem-dimethyl group. Therefore, the chemically appropriate starting material for this carbon skeleton is acetone , not 2-methylpropanal. This guide details the established synthesis from acetone.
Overall Synthetic Workflow
The synthesis of this compound is efficiently achieved in two primary steps:
-
Step 1: Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between acetone and nitromethane.
-
Step 2: Dehydration: Elimination of a water molecule from the intermediate nitro alcohol to form the target nitroalkene.
Caption: Overall Synthesis Workflow.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the reactants, intermediate, and the final product is provided below for reference.
| Compound Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |
| Acetone | Propan-2-one | C₃H₆O | 58.08 | 67-64-1 | Colorless liquid |
| Nitromethane | Nitromethane | CH₃NO₂ | 61.04 | 75-52-5 | Colorless oily liquid |
| 2-Methyl-1-nitropropan-2-ol | 2-Methyl-1-nitropropan-2-ol | C₄H₉NO₃ | 119.12 | 5447-98-3 | Solid |
| This compound | This compound | C₄H₇NO₂ | 101.10 | 1606-30-0 | Liquid [1] |
Step 1: Synthesis of 2-Methyl-1-nitropropan-2-ol (Henry Reaction)
The first step involves the base-catalyzed addition of nitromethane to acetone. The reaction proceeds via the formation of a nitronate anion, which acts as a nucleophile.[2][3]
Reaction Mechanism
The mechanism begins with the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This anion then attacks the electrophilic carbonyl carbon of acetone, forming a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol product.[3]
Caption: Henry Reaction Mechanism.
Experimental Protocol
This protocol is adapted from general procedures for Henry reactions involving aldehydes and ketones.[4]
Reagents and Materials:
-
Acetone (1.0 eq)
-
Nitromethane (5.0 eq)
-
Potassium Hydroxide (KOH) (0.25 eq)
-
Ethanol (Solvent)
-
Hydrochloric Acid (1M for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
Procedure:
-
Charge a round-bottom flask with acetone (1 eq) and nitromethane (5 eq) dissolved in ethanol.
-
Prepare a solution of the base (e.g., KOH, 0.25 eq) in ethanol.
-
Add the basic solution to the flask containing the acetone and nitromethane mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and neutralize by slow addition of 1M HCl until the pH is ~7.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1-nitropropan-2-ol, which can be purified further by column chromatography or recrystallization if necessary.
| Parameter | Value | Reference |
| Reactant Ratio | 1:5 (Acetone:Nitromethane) | [4] |
| Catalyst | Potassium Hydroxide (KOH) | [4] |
| Solvent | Ethanol | [4] |
| Temperature | Room Temperature (~25 °C) | [4] |
| Reaction Time | 24-48 hours | [5] |
| Typical Yield | 60-80% (unoptimized) | Estimated based on similar reactions |
Step 2: Synthesis of this compound (Dehydration)
The intermediate nitro alcohol is dehydrated to form the target nitroalkene. This elimination reaction is commonly facilitated by heating with a dehydrating agent like phthalic anhydride or via acid catalysis.[6]
Reaction Mechanism (Acid-Catalyzed E1)
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a stable tertiary carbocation. A base (e.g., water) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond.
Caption: E1 Dehydration Mechanism.
Experimental Protocol
This protocol is based on the dehydration of a similar nitro alcohol using phthalic anhydride.[6]
Reagents and Materials:
-
2-Methyl-1-nitropropan-2-ol (1.0 eq)
-
Phthalic Anhydride (1.3 eq)
-
Round-bottom flask, magnetic stirrer, distillation apparatus (Vigreux column, stillhead, condenser, receiving flask), oil bath, vacuum source.
Procedure:
-
Charge a round-bottomed flask equipped with a magnetic stirring bar with 2-methyl-1-nitropropan-2-ol (1.0 eq) and phthalic anhydride (1.3 eq).
-
Assemble a distillation apparatus and connect the system to a vacuum source (e.g., water aspirator).
-
Place the reaction flask in an oil bath and begin heating.
-
Raise the bath temperature to approximately 150-160°C. The phthalic anhydride will melt, forming a homogeneous solution.
-
Increase the bath temperature to 180-190°C to initiate the dehydration and distillation of the product.
-
Collect the distillate, which consists of this compound and water. The collection flask should be cooled in an ice bath.
-
The distillation is complete when no more product is observed distilling over.
-
Transfer the distillate to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and the resulting liquid is the purified this compound. Further purification can be achieved by vacuum distillation if required.
| Parameter | Value | Reference |
| Dehydrating Agent | Phthalic Anhydride | [6] |
| Reactant Ratio | 1:1.3 (Nitro alcohol:Anhydride) | [6] |
| Temperature | 180-190 °C (Oil Bath) | [6] |
| Pressure | Vacuum (e.g., 100-120 mmHg) | [6] |
| Typical Yield | ~70% | [6] |
Safety Considerations
-
Nitromethane: Is a high-energy compound and can be explosive, particularly under confinement and at elevated temperatures. Handle with care, avoiding shock and heat.
-
Acetone and Ethanol: Are highly flammable liquids. Ensure all operations are conducted in a well-ventilated fume hood away from ignition sources.
-
Potassium Hydroxide: Is corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phthalic Anhydride: Is an irritant. Avoid inhalation of dust and contact with skin.
-
Vacuum Distillation: Ensure glassware is free of cracks or defects to prevent implosion. Use a safety shield.
This document is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety measures and after a thorough risk assessment.
References
2-Methyl-1-nitroprop-1-ene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-nitroprop-1-ene is a nitroalkene of significant interest in organic synthesis and potential pharmacological applications. This technical guide provides a detailed overview of its chemical properties, structure, synthesis, and reactivity. Furthermore, it explores the known biological activities of nitroalkenes, focusing on their anti-inflammatory signaling pathways, which may be relevant to the therapeutic potential of this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Properties and Structure
This compound is a nitro-substituted alkene with the molecular formula C₄H₇NO₂.[1] Its chemical structure and key identifying information are presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [1][2] |
| Molecular Weight | 101.10 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1606-30-0 | [1] |
| Density | 1.048 g/cm³ | [1] |
| SMILES | CC(=C--INVALID-LINK--[O-])C | [2] |
| InChIKey | VXMMUDFDTWWSQT-UHFFFAOYSA-N | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Storage Conditions | 2°C - 8°C, in a well-closed container | [1] |
Figure 1: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Henry reaction (nitroaldol condensation) followed by dehydration.
Step 1: Henry Reaction - Synthesis of 2-Methyl-2-nitro-1-propanol
This procedure is adapted from the synthesis of the related compound 2-nitro-2-methyl-1-propanol.[4][5][6]
-
Materials:
-
2-Nitropropane
-
Formaldehyde (as paraformaldehyde or aqueous solution)
-
Basic catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Ethanol (solvent)
-
Stearic acid or other suitable acid for neutralization
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, combine 2-nitropropane and a catalytic amount of the basic catalyst in ethanol.
-
Slowly add formaldehyde to the stirred mixture while maintaining the temperature between 40-58°C. The molar ratio of 2-nitropropane to formaldehyde should be approximately 1:1.
-
Monitor the pH of the reaction and maintain it between 7 and 11.
-
After the addition is complete, continue stirring for 1-2 hours at the same temperature.
-
Neutralize the reaction mixture with stearic acid to a pH of approximately 4.3.
-
Cool the mixture to induce crystallization of 2-methyl-2-nitro-1-propanol.
-
Isolate the product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.
-
Step 2: Dehydration of 2-Methyl-2-nitro-1-propanol
This procedure is adapted from the dehydration of 2-nitro-1-propanol to 2-nitropropene.[7]
-
Materials:
-
2-Methyl-2-nitro-1-propanol (from Step 1)
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottomed flask equipped for vacuum distillation, combine 2-methyl-2-nitro-1-propanol and phthalic anhydride (in excess, e.g., 1.3 molar equivalents).
-
Heat the mixture under vacuum. The phthalic anhydride will melt, and the dehydration reaction will commence.
-
This compound will distill along with water. Collect the distillate in a receiving flask cooled with an ice bath.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The product can be further purified by vacuum distillation.
-
Figure 2: Logical workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond towards nucleophilic attack.
Michael Addition
Nitroalkenes are excellent Michael acceptors. They readily undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Diels-Alder Reaction
This compound can act as a dienophile in Diels-Alder reactions. The electron-withdrawing nitro group enhances its reactivity towards electron-rich dienes, leading to the formation of substituted cyclohexene derivatives.
Figure 3: Key reactivity pathways of this compound.
Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of nitroalkenes has been shown to possess significant biological activities, particularly as anti-inflammatory agents.[8][9][10] These effects are primarily mediated through their ability to act as electrophiles and covalently modify key signaling proteins.[11][12]
Anti-inflammatory Signaling
Nitroalkenes have been demonstrated to modulate inflammatory responses through several key signaling pathways:
-
NF-κB Pathway Inhibition: Nitroalkenes can directly alkylate cysteine residues on components of the NF-κB signaling pathway, such as the p65 subunit.[8] This modification can inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
-
Nrf2-Keap1 Pathway Activation: Nitroalkenes can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[10] Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes.
-
MAPK Phosphatase 1 (MKP-1) Induction: Some nitroalkenes have been shown to induce the expression of MKP-1, a phosphatase that dephosphorylates and inactivates MAP kinases, which are involved in pro-inflammatory signaling.[11]
Figure 4: Anti-inflammatory signaling pathways modulated by nitroalkenes.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=C(CH₃)₂ | 140-145 |
| =CHNO₂ | 110-115 |
| -CH₃ | 22-25 |
Source: Predicted values based on typical chemical shifts for similar structures.[13]
Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound can be found in databases such as PubChem, though direct spectra may require access to specialized resources.[2]
Conclusion
This compound is a versatile chemical entity with well-defined structural and reactive properties. Its synthesis via the Henry reaction and subsequent dehydration is a practical approach for its preparation. The reactivity of its activated double bond makes it a valuable intermediate in organic synthesis. Furthermore, the established anti-inflammatory activities of the broader class of nitroalkenes suggest that this compound may hold therapeutic potential, warranting further investigation into its specific biological effects and mechanisms of action. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemical and biological facets of this compound.
References
- 1. This compound | 1606-30-0 | FM39234 [biosynth.com]
- 2. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 6. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroalkenes Suppress Lipopolysaccharide-Induced Signal Transducer and Activator of Transcription Signaling in Macrophages: A Critical Role of Mitogen-Activated Protein Kinase Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. homework.study.com [homework.study.com]
Spectroscopic Profile of 2-Methyl-1-nitroprop-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-1-nitroprop-1-ene. Due to the limited availability of published experimental spectra, this document combines reported data with predicted values based on analogous structures to offer a detailed characterization. The information is presented in a structured format to facilitate its use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₂C- | ~ 2.0 | Singlet | 6H |
| C=CHNO₂ | ~ 7.0 - 7.5 | Singlet | 1H |
¹³C NMR Spectroscopy
PubChem indicates the existence of a ¹³C NMR spectrum for this compound, acquired on a Jeol FX-100 instrument. However, the specific chemical shift values are not provided in the database.[1] Based on the structure and data for analogous compounds like 2-methylprop-1-ene, three distinct carbon signals are expected. The presence of the nitro group will substantially influence the chemical shifts of the carbon atoms in the double bond.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| (CH₃) ₂C- | ~ 20 - 25 |
| (CH₃)₂C = | ~ 140 - 145 |
| C=C HNO₂ | ~ 135 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for this compound is not detailed in the available resources, the key characteristic absorption bands can be predicted. The most notable features will be the strong absorptions corresponding to the nitro group, in addition to the alkene C=C and C-H vibrational modes.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2900 - 3000 | Medium-Strong |
| C=C stretch | ~ 1640 - 1680 | Medium |
| NO₂ asymmetric stretch | ~ 1500 - 1560 | Strong |
| NO₂ symmetric stretch | ~ 1300 - 1360 | Strong |
| =C-H bend | ~ 890 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. GC-MS data for this compound is available from the NIST library via PubChem.[1]
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 101.1 g/mol | PubChem[1] |
| Major m/z Peaks | 84, 39, 29 | PubChem[1] |
| Total Peaks | 54 | PubChem[1] |
The molecular ion peak [M]⁺ would be expected at m/z 101. The observed top peak at m/z 84 could correspond to the loss of a hydroxyl radical (-OH) from the nitro group and a methyl radical, or other complex fragmentation pathways.
Experimental Protocols
While specific experimental procedures for the spectroscopic analysis of this compound are not published, the following are detailed, generalized methodologies that would be appropriate for obtaining the data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.
-
¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.
FT-IR Spectroscopy Protocol
-
Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum : A background spectrum of the clean, empty sample compartment is recorded. This allows for the subtraction of signals from atmospheric water and carbon dioxide.
-
Sample Spectrum : The prepared sample is placed in the instrument's beam path, and the sample spectrum is acquired.
-
Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Separation :
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used for the separation of such compounds.
-
Oven Program : A temperature gradient is employed to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
-
Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.
-
-
MS Detection :
-
Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for generating fragments.
-
Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Analysis : The resulting total ion chromatogram (TIC) shows the separated compounds as peaks. The mass spectrum for the peak corresponding to this compound can be analyzed to identify the molecular ion and characteristic fragment ions.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 2-Methyl-1-nitroprop-1-ene (CAS 1606-30-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding CAS 1606-30-0. Significant gaps in the toxicological and mechanistic data exist in the public domain. This guide should be used for informational purposes only and not as a substitute for a comprehensive safety assessment.
Introduction
2-Methyl-1-nitroprop-1-ene, identified by the CAS number 1606-30-0, is a nitroalkene of interest in organic synthesis and potentially in biomedical research. Its chemical structure, featuring a conjugated system of a nitro group and a carbon-carbon double bond, makes it a reactive and versatile chemical intermediate. This guide provides a detailed overview of its properties, known hazards, and available experimental information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molecular Weight | 101.1 g/mol | [1][2] |
| Appearance | Not specified in available literature | |
| Density | 1.048 g/cm³ | [1] |
| Boiling Point | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| XLogP3 | 1.5 | [2] |
Hazards and Safety Information
This compound is classified as a hazardous substance. The available safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is summarized below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Precautionary Statements: P261, P270, P271, P301+P312, P304+P340, P330, P501.[1]
Storage: Store at 2°C - 8°C in a well-closed container.[1]
Toxicological Data
No specific quantitative toxicological data (e.g., LD50, LC50) for this compound was found in the publicly available literature. The GHS hazard statements indicate a potential for acute toxicity, but without specific values, a quantitative risk assessment cannot be performed. Studies on structurally related nitroalkenes suggest that the electrophilic nature of the carbon-carbon double bond can lead to covalent adduction with biological nucleophiles, which is a potential mechanism of toxicity. However, direct evidence for this mechanism for this compound is lacking.
| Parameter | Route | Species | Value | Source |
| LD50 | Oral | Rat/Mouse | Not Available | |
| LD50 | Dermal | Rabbit | Not Available | |
| LC50 | Inhalation | Rat | Not Available | |
| Genotoxicity | Not Available | |||
| Carcinogenicity | Not Available | |||
| Reproductive Toxicity | Not Available |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of nitroalkenes is the Henry reaction (also known as the nitroaldol reaction), followed by dehydration.[3][4] For this compound, the synthesis would involve the reaction of 2-methylpropanal with nitroethane in the presence of a base.
General Procedure (based on the Henry Reaction):
-
Reaction Setup: A reaction vessel is charged with 2-methylpropanal and a suitable solvent.
-
Addition of Nitroethane and Base: Nitroethane and a catalytic amount of a base (e.g., an amine base) are added to the solution.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is typically quenched with a weak acid and extracted with an organic solvent.
-
Dehydration: The intermediate β-nitro alcohol is often not isolated but is dehydrated in situ or in a subsequent step, typically under acidic or basic conditions with heating, to yield the final nitroalkene product.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.
A postulated reaction mechanism involves the nucleophilic attack of the nitronate anion (formed from nitroethane and base) on the carbonyl group of 2-methylpropanal.[1]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
General GC-MS Protocol:
-
Sample Preparation: Samples containing this compound are dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate). If necessary, extraction and cleanup steps are performed to remove interfering matrix components.
-
Injection: A small volume of the prepared sample is injected into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their volatility and affinity for the stationary phase.
-
Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of the peak corresponding to this compound can be used for its identification by comparing it to a reference spectrum.
References
The Formation of 2-Methyl-1-nitroprop-1-ene: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reaction mechanism for the formation of 2-methyl-1-nitroprop-1-ene, a valuable nitroalkene intermediate in organic synthesis. The document details the underlying chemical principles, provides structured quantitative data from experimental findings, and outlines detailed protocols for its synthesis.
Core Reaction Mechanism: A Two-Step Process
The synthesis of this compound is primarily achieved through a two-step reaction sequence involving a Henry (or nitroaldol) reaction followed by dehydration.[1][2][3][4][5] This process begins with the base-catalyzed carbon-carbon bond formation between a nitroalkane and a ketone.
Step 1: The Henry Reaction (Nitroaldol Addition)
The Henry reaction is analogous to the aldol condensation, where a nitroalkane acts as the nucleophile.[1][6] In the case of this compound synthesis from acetone and nitromethane, the mechanism proceeds as follows:
-
Deprotonation of the Nitroalkane: A base removes an acidic α-proton from nitromethane, forming a resonance-stabilized nitronate anion.[5][6][7][8] The pKa of nitromethane is approximately 10.2, making this deprotonation feasible with a suitable base.
-
Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a β-nitro alkoxide intermediate.[5][6][7]
-
Protonation: The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the β-nitro alcohol, 2-methyl-2-nitro-1-propanol.[5][6]
Step 2: Dehydration of the β-Nitro Alcohol
The intermediate β-nitro alcohol can often be dehydrated to form the final nitroalkene product, this compound.[1][3][9] This elimination reaction is typically promoted by the presence of a base and can occur under the same conditions as the Henry reaction, especially at elevated temperatures.[3][9] The mechanism of this base-catalyzed dehydration can proceed through an E1cb (Elimination, Unimolecular, conjugate Base) pathway, which is common for substrates with an acidic proton and a poor leaving group.
-
Deprotonation: A base removes the acidic proton on the carbon bearing the nitro group, forming a carbanion (nitronate).
-
Elimination: The lone pair of electrons on the carbanion facilitates the elimination of the hydroxyl group to form the alkene.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Reactants | Acetone, Nitromethane | [10] |
| Catalyst | Basic catalyst (e.g., n-butylamine) | [8] |
| Molecular Formula | C4H7NO2 | [11][12] |
| Molecular Weight | 101.10 g/mol | [11][12] |
| CAS Number | 1606-30-0 | [11][12] |
| Density | 1.048 g/cm³ | [11] |
| Storage Temperature | 2°C - 8°C | [11] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reaction Setup: To a solution of acetone in a suitable solvent (e.g., acetic acid), add nitromethane.
-
Catalyst Addition: Slowly add a basic catalyst, such as n-butylamine, to the mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. For the dehydration to occur in situ, the reaction may be heated.[3]
-
Workup: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is poured into ice water to precipitate the product.
-
Purification: The crude product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[13]
Visualizing the Reaction Pathway and Workflow
To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Reaction mechanism for the formation of this compound.
Caption: Generalized experimental workflow for the synthesis.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Nitroalkene - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. redalyc.org [redalyc.org]
- 11. This compound | 1606-30-0 | FM39234 [biosynth.com]
- 12. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 2-Methyl-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methyl-1-nitroprop-1-ene is a valuable nitroalkene intermediate in organic synthesis. Its reactivity, which makes it a useful building block, also contributes to its inherent instability. This guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound. It addresses thermal, photochemical, and chemical stability, drawing on data from related nitro-compounds where specific information is limited. Detailed protocols for handling and storage are provided to ensure the compound's integrity and the safety of laboratory personnel.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. While extensive experimental data is not always available, a combination of supplier information and computational predictions provides a useful starting point.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | Biosynth[1] |
| Molecular Weight | 101.1 g/mol | Biosynth[1] |
| CAS Number | 1606-30-0 | Biosynth[1] |
| Density | 1.048 g/cm³ | Biosynth[1] |
| SMILES | CC(=C--INVALID-LINK--[O-])C | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Stability Profile
The stability of this compound is influenced by temperature, light, and the presence of other chemical agents. As a conjugated nitroalkene, it is susceptible to various degradation pathways.
Thermal Stability
Key Considerations:
-
Avoid high temperatures.
-
Be aware that impurities can reduce thermal stability.[5]
-
The decomposition of nitroalkanes can be complex, sometimes showing multiple peaks in DSC thermograms, which may indicate the formation of various decomposition products or polymerization.[3]
Photochemical Stability
Conjugated systems, such as the one present in this compound, are often susceptible to photochemical reactions, including (E)-(Z) isomerization and cycloadditions.[6] Recent research has highlighted the use of visible light to mediate reactions of nitroalkenes, indicating their reactivity under light exposure.[7] To maintain the integrity of the compound, it should be protected from light.
Key Considerations:
-
Store in amber vials or other light-blocking containers.
-
Minimize exposure to ambient and UV light during handling.
Chemical Stability and Reactivity
This compound is described as a labile molecule.[1] As a conjugated nitroalkene, it is a good Michael acceptor and a reactive dienophile in Diels-Alder reactions.[8][9] This reactivity makes it susceptible to degradation in the presence of nucleophiles, acids, and bases.
-
Nucleophiles: Reacts readily with various nucleophiles via Michael addition.[8]
-
Polymerization: The electron-deficient nature of the double bond makes it prone to anionic polymerization, which can be initiated by bases or nucleophiles.
-
Hydrolysis: While specific data on the hydrolytic stability is unavailable, the presence of the nitro group can influence the reactivity of the alkene, and conditions of extreme pH should be avoided.
Recommended Storage and Handling Protocols
Given the compound's thermal and chemical lability, strict adherence to proper storage and handling protocols is mandatory.
Recommended Storage Conditions
Most suppliers recommend storing this compound at refrigerated temperatures.[1][10] For long-term storage, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and potential polymerization.[1][11] |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture.[12] |
| Container | Tightly sealed, amber glass vial | To protect from light and prevent contamination.[1] |
| Location | A cool, dry, well-ventilated area away from incompatible materials and ignition sources. | To ensure safety and stability.[12][13] |
Experimental Protocol: Safe Handling and Dispensing
This protocol outlines the steps for safely handling this compound in a research setting.
Materials:
-
This compound stored under recommended conditions.
-
Inert gas source (Argon or Nitrogen).
-
Dry, clean syringes and needles.
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, compatible gloves.
-
Fume hood.
Procedure:
-
Preparation: Ensure the fume hood is functioning correctly. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Purge a clean, dry reaction vessel with an inert gas.
-
Dispensing: Using a syringe, carefully pierce the septum of the storage container and withdraw the desired amount of the compound.
-
Transfer: Dispense the liquid into the reaction vessel under a positive pressure of inert gas.
-
Cleanup: Immediately quench any residual material on the syringe or needle with a suitable solvent.
-
Storage: Tightly reseal the storage container, purge the headspace with inert gas if possible, and return it to the recommended refrigerated storage.
Visualizing Stability and Reactivity
Potential Degradation Pathways
The following diagram illustrates the primary chemical reactivity pathways that can lead to the degradation of this compound.
Caption: Potential reactivity pathways for this compound.
Recommended Storage Workflow
This diagram outlines the recommended workflow for receiving, handling, and storing this compound to maintain its quality and ensure safety.
Caption: Recommended workflow for handling and storage.
Conclusion
This compound is a reactive and labile compound that requires careful handling and storage to prevent degradation and ensure laboratory safety. The primary stability concerns are its susceptibility to thermal decomposition, photochemical reactions, and reactions with nucleophiles leading to polymerization or other transformations. By adhering to the recommended storage conditions of refrigeration, protection from light, and use of an inert atmosphere, researchers can maintain the compound's integrity for synthetic applications. The protocols and workflows provided in this guide are intended to offer a framework for the safe and effective use of this compound in a research and development setting.
References
- 1. This compound | 1606-30-0 | FM39234 [biosynth.com]
- 2. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
- 9. Nitroalkene - Wikipedia [en.wikipedia.org]
- 10. usbio.net [usbio.net]
- 11. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 12. content.labscoop.com [content.labscoop.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electrophilicity of 2-Methyl-1-nitroprop-1-ene for Researchers, Scientists, and Drug Development Professionals
An authoritative guide on the synthesis, electronic properties, and reactivity of 2-methyl-1-nitroprop-1-ene, a versatile building block in modern organic synthesis and potential precursor in pharmaceutical development.
Introduction
This compound is a conjugated nitroalkene that has garnered significant interest in organic synthesis due to its pronounced electrophilic character. The presence of the electron-withdrawing nitro group in conjugation with the carbon-carbon double bond renders the β-carbon atom highly susceptible to nucleophilic attack. This inherent reactivity makes this compound a valuable Michael acceptor and a dienophile in various carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions and cycloadditions. This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its synthesis, quantitative reactivity data, detailed experimental protocols for its key reactions, and its potential applications in the realm of drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, handling, and characterization in a laboratory setting.[1]
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| CAS Number | 1606-30-0 |
| Appearance | Not specified, likely a liquid |
| Density | 1.048 g/cm³[2] |
| Boiling Point | Not specified |
| Storage Temperature | 2°C - 8°C[2] |
| Spectroscopic Data | Key Features |
| ¹³C NMR | Data available on PubChem[1] |
| GC-MS | Mass spectrum available on PubChem[1] |
| IR Spectrum | Data available on PubChem[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Henry (nitroaldol) reaction between isobutyraldehyde and a suitable nitroalkane, typically nitromethane or nitroethane, followed by dehydration of the resulting β-nitro alcohol.[3]
Experimental Protocol: Synthesis via Henry Condensation and Dehydration
This protocol is a representative procedure adapted from general methods for the synthesis of nitroalkenes.[3][4]
Materials:
-
Isobutyraldehyde
-
Nitromethane
-
A base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine like n-butylamine)[5]
-
A dehydrating agent (e.g., acetic anhydride, phthalic anhydride, or methanesulfonyl chloride)
-
An appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Hydrochloric acid (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and purification apparatus (distillation or chromatography)
Procedure:
-
Nitroaldol Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde (1 equivalent) in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add nitromethane (1-1.2 equivalents) to the stirred solution.
-
A solution of the base catalyst (catalytic amount) in the same solvent is then added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.
-
-
Dehydration:
-
Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., dichloromethane or toluene).
-
Add the dehydrating agent (e.g., acetic anhydride with a catalytic amount of sodium acetate, or methanesulfonyl chloride in the presence of triethylamine) at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Synthesis of this compound.
Electrophilicity and Reactivity
The electrophilic nature of this compound is a direct consequence of the electronic effects of the nitro group. The strong -I (inductive) and -M (mesomeric) effects of the nitro group withdraw electron density from the double bond, creating a partial positive charge on the β-carbon. This makes it a prime target for attack by a wide range of nucleophiles.
Computational Insights
A computational study utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory on the [3+2] cycloaddition reaction between this compound and (Z)-C-aryl-N-phenylnitrones provides quantitative insight into its electrophilicity. The study classifies this compound as a strong electrophile , with a calculated global electrophilicity index (ω) greater than 2 eV. The analysis of the local electrophilicity confirms that the β-carbon atom of the nitroalkene is the most electrophilic center , which dictates the regioselectivity of its reactions.
Key Reactions and Mechanisms
The high electrophilicity of this compound allows it to participate in a variety of important synthetic transformations.
The Michael addition, or conjugate addition, is a cornerstone reaction for nitroalkenes.[3] In this reaction, a nucleophile adds to the β-carbon of the nitroalkene. A wide array of nucleophiles, including carbanions (from malonates, β-ketoesters, etc.), enamines, organocuprates, and heteroatomic nucleophiles like amines and thiols, can be employed.
General Mechanism of Michael Addition.
Experimental Protocol: Aza-Michael Addition of an Amine
This is a general procedure for the aza-Michael addition of an amine to an activated alkene, which can be adapted for this compound.[6]
Materials:
-
This compound
-
A primary or secondary amine (e.g., diethylamine, benzylamine)[6]
-
A suitable solvent (e.g., methanol, tetrahydrofuran, or a green solvent like PEG-400)[6]
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1-1.2 equivalents) to the solution.
-
The reaction can often proceed at room temperature, but gentle heating (e.g., 50-70°C) may be required to accelerate the reaction.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting β-amino nitro compound by column chromatography on silica gel or distillation under reduced pressure.
Experimental Protocol: Thia-Michael Addition of a Thiol
This is a representative protocol for the thia-Michael addition of a thiol, which is typically a very efficient reaction with nitroalkenes.[7]
Materials:
-
This compound
-
A thiol (e.g., thiophenol, benzyl thiol)
-
A base catalyst (e.g., triethylamine, DBU) is often used in catalytic amounts.
-
A suitable solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound (1 equivalent) and the thiol (1-1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the stirred solution.
-
The reaction is typically exothermic and proceeds rapidly at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
This compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. These reactions are powerful methods for the construction of five-membered heterocyclic rings. The aforementioned DFT study on the reaction with nitrones indicates that these cycloadditions are polar processes with asynchronous transition states.
Experimental Workflow for [3+2] Cycloaddition.
Relevance in Drug Development
While direct applications of this compound in marketed drugs are not widely documented, its structural motifs and reactivity patterns are highly relevant to pharmaceutical synthesis. The nitroalkene moiety is a versatile precursor to various functional groups that are prevalent in bioactive molecules.
Precursor to Chiral Amines
The products of Michael additions to this compound, which are γ-nitro compounds, can be readily reduced to the corresponding primary amines. This provides a straightforward route to chiral amines, which are ubiquitous in pharmaceuticals. For instance, the structurally related 1-phenyl-2-nitropropene is a well-known precursor in the synthesis of amphetamine, a drug used to treat ADHD and narcolepsy.[5][8][9] The reduction of the nitro group and the double bond in 1-phenyl-2-nitropropene yields 1-phenyl-2-aminopropane (amphetamine).[5]
Synthesis of Heterocyclic Scaffolds
As demonstrated in cycloaddition reactions, this compound can be used to construct heterocyclic ring systems. These scaffolds are fundamental components of a vast number of drugs. The ability to introduce substituents with stereochemical control during these reactions is particularly valuable in medicinal chemistry.
"Magic Methyl" Effect
The presence of the gem-dimethyl group on the double bond of this compound is also of interest from a medicinal chemistry perspective. The introduction of methyl groups, particularly gem-dimethyl groups, can have profound effects on the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl" effect. These effects can include increased metabolic stability, improved binding affinity to a biological target, and altered pharmacokinetic profiles. Therefore, incorporating the this compound fragment into a drug discovery program could be a strategic approach to modulate the properties of lead compounds.
Conclusion
This compound is a highly electrophilic building block with significant potential in organic synthesis. Its facile preparation and versatile reactivity in Michael additions and cycloaddition reactions make it a valuable tool for the construction of complex molecular architectures. The products derived from its reactions, particularly chiral amines and functionalized heterocycles, are of considerable interest in the field of drug development. The computational and experimental data presented in this guide underscore the predictable and controllable nature of its electrophilicity, providing a solid foundation for its application in both academic research and industrial pharmaceutical synthesis. Further exploration of the asymmetric transformations of this compound is likely to uncover new and efficient routes to valuable chiral molecules with potential therapeutic applications.
References
- 1. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1606-30-0 | FM39234 [biosynth.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2-Methyl-1-nitroprop-1-ene in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-nitroprop-1-ene. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on a qualitative assessment based on fundamental chemical principles, detailed experimental protocols for determining solubility, and suitable analytical methods for quantification.
Introduction to this compound
This compound is an unsaturated nitroalkene with the chemical formula C₄H₇NO₂. Its molecular structure, featuring a polar nitro group attached to a nonpolar hydrocarbon backbone, dictates its solubility behavior in various organic solvents. Understanding these properties is crucial for its application in organic synthesis, reaction kinetics, purification processes, and potential development in medicinal chemistry.
Qualitative Solubility Assessment
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The polarity of the solute and solvent are the primary determinants of miscibility. The structure of this compound contains both a polar functional group (the nitro group, -NO₂) and a nonpolar hydrocarbon component (the isobutylene fragment). This amphiphilic nature suggests a varied solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | These solvents can engage in dipole-dipole interactions with the polar nitro group of the solute, leading to effective solvation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the oxygen atoms of the nitro group. However, the nonpolar hydrocarbon portion of the solute may slightly reduce miscibility compared to smaller, more polar solutes. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | High | These solvents offer a balance of polarity that can effectively solvate both the polar nitro group and the nonpolar hydrocarbon backbone of the molecule. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of these solvents can interact with the nonpolar part of the solute via van der Waals forces. The polar nitro group, however, is not well-solvated, limiting overall solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The primary interactions are weak van der Waals forces between the nonpolar solvent and the hydrocarbon part of the solute. The energetic penalty of disrupting the solvent structure to accommodate the polar nitro group is high. |
| Aqueous | Water | Very Low/Insoluble | The significant nonpolar hydrocarbon character of the molecule outweighs the polarity of the nitro group, leading to poor solubility in water. |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2] This protocol outlines the steps to accurately measure the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid or liquid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC, or HPLC)
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a pre-determined volume of the selected solvent in a glass vial. The presence of undissolved solute is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. For further purification, pass the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (see Section 4).
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Analytical Methods for Quantification
The accurate quantification of this compound in the saturated solution is a critical step. Due to the presence of a nitro group and a carbon-carbon double bond, the compound is a chromophore, making it suitable for UV-Vis spectroscopy. Chromatographic methods like GC and HPLC are also excellent choices for their selectivity and sensitivity.
4.1. UV-Vis Spectroscopy
-
Principle: This method relies on the absorption of ultraviolet or visible light by the analyte.[3][4] The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law.
-
Methodology:
-
Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λ_max to generate a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the appropriately diluted sample of the saturated solution and determine its concentration using the calibration curve.
-
4.2. Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a column.[5][6] It is well-suited for volatile and semi-volatile compounds.
-
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity towards nitrogen-containing compounds.
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).
-
Calibration: Prepare a series of standard solutions containing this compound and a suitable internal standard (a non-interfering compound added at a constant concentration to all standards and samples).
-
Analysis: Inject the standards and the diluted saturated solution (containing the internal standard) into the GC.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. Determine the concentration of the sample from this curve.
-
4.3. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7][8] It is a highly versatile and robust technique.
-
Methodology:
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is generally a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol). The exact composition must be optimized to achieve good separation and peak shape.
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve of peak area versus concentration.
-
Analysis: Inject the diluted saturated solution and measure the peak area corresponding to this compound.
-
Quantification: Determine the concentration of the sample from the calibration curve.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 4. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. agilent.com [agilent.com]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Theoretical Calculations on the Structure of 2-Methyl-1-nitroprop-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approach to elucidating the molecular structure and properties of 2-Methyl-1-nitroprop-1-ene. Due to the limited availability of specific experimental and theoretical data for this compound in publicly accessible literature, this document outlines a robust computational methodology based on well-established quantum chemical methods for the analysis of related nitroalkenes. The guide details a proposed computational protocol, presents illustrative quantitative data in a structured format, and visualizes the workflow, serving as a blueprint for future in silico studies of this compound and similar molecules. The presented data is hypothetical and intended to exemplify the expected outcomes of such a study.
Introduction
This compound is a conjugated nitroalkene of interest in organic synthesis.[1][2][3][4] The reactivity and potential biological activity of nitroalkenes are intrinsically linked to their molecular structure, including bond lengths, bond angles, and electronic properties.[5] Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structure and properties of small organic molecules at the atomic level.[6][7][8] Such studies can provide valuable insights that complement and guide experimental work.
This guide outlines a proposed theoretical study on this compound, focusing on geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. The methodologies described are based on common practices in computational chemistry for the study of nitro compounds.[9][10][11][12]
Proposed Computational Methodology
The following section details the proposed computational protocol for the theoretical analysis of this compound.
Software
All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or NWChem.[8]
Level of Theory
Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.[8] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice that has been successfully applied to the study of other nitro compounds.[9][10][11]
Basis Set
A Pople-style basis set, such as 6-311+G(d,p), is proposed. This basis set provides a good description of the electronic structure, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model lone pairs and anions.
Geometry Optimization
A full geometry optimization of the this compound molecule would be performed in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria for the optimization would be set to the software's default "tight" or "very tight" settings to ensure a well-converged geometry.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis would be carried out at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data.[9]
Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the proposed theoretical calculations on this compound. This data is for illustrative purposes only.
Table 1: Predicted Geometrical Parameters
| Parameter | Atom(s) | Predicted Value |
| Bond Length | C1=C2 | 1.34 Å |
| C2-C3 | 1.51 Å | |
| C2-C4 | 1.51 Å | |
| C1-N | 1.48 Å | |
| N-O1 | 1.22 Å | |
| N-O2 | 1.22 Å | |
| Bond Angle | C1=C2-C3 | 121.5° |
| C1=C2-C4 | 120.5° | |
| C3-C2-C4 | 118.0° | |
| C2=C1-N | 123.0° | |
| O1-N-O2 | 125.0° | |
| Dihedral Angle | C3-C2=C1-N | 180.0° |
Table 2: Predicted Vibrational Frequencies and Assignments
| Frequency (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |
| ~3100 | Low | C-H stretch (vinyl) |
| ~2950 | Medium | C-H stretch (methyl, asymmetric) |
| ~2870 | Medium | C-H stretch (methyl, symmetric) |
| ~1650 | High | C=C stretch |
| ~1520 | Very High | NO₂ asymmetric stretch |
| ~1350 | Very High | NO₂ symmetric stretch |
| ~1450 | Medium | CH₃ deformation |
| ~850 | Medium | C-N stretch |
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Connectivity of atoms in this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical methodology for the structural and vibrational analysis of this compound using Density Functional Theory. While the presented quantitative data is illustrative, the detailed protocol provides a solid foundation for researchers to conduct in silico investigations of this molecule. The insights gained from such theoretical studies are crucial for understanding the fundamental properties of this compound and can significantly aid in the design and development of new chemical entities in the fields of medicinal chemistry and materials science. Future work should focus on performing these calculations and comparing the theoretical predictions with experimental data as it becomes available.
References
- 1. sci-rad.com [sci-rad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 7. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. A theoretical study on the vibrational spectra and thermodynamic properties for the nitro derivatives of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Nitroalkene: A Technical Guide to the Discovery and First Synthesis of 2-Methyl-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and first synthesis of the versatile nitroalkene, 2-Methyl-1-nitroprop-1-ene. The synthesis proceeds through a two-step pathway initiated by a Henry reaction between isobutyraldehyde and nitromethane, yielding the intermediate 2-methyl-1-nitro-2-propanol. Subsequent dehydration of this nitro alcohol affords the target compound. This document details the seminal work in this area, provides representative experimental protocols for each synthetic step, and presents key quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.
Discovery and Historical Context
The first systematic preparation of aliphatic nitro-olefins, including this compound, was reported by G. D. Buckley and C. W. Scaife in their 1947 publication in the Journal of the Chemical Society.[1] Their work established a general method for the synthesis of these compounds through the dehydration of 2-nitro-alcohols. This foundational research provided the chemical community with access to a new class of reactive intermediates. The synthesis of the precursor 2-nitro-alcohols is achieved via the Henry reaction, a classic carbon-carbon bond-forming reaction discovered by Louis Henry in 1895, which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [2][3] |
| Molecular Weight | 101.10 g/mol | [2][3] |
| CAS Number | 1606-30-0 | [2][3] |
| Density | 1.048 g/cm³ | [2] |
| Storage Temperature | 2°C - 8°C | [2] |
Synthesis Pathway
The synthesis of this compound is a two-step process:
-
Henry Reaction: Isobutyraldehyde (2-methylpropanal) reacts with nitromethane in the presence of a base to form 2-methyl-1-nitro-2-propanol.
-
Dehydration: The resulting 2-methyl-1-nitro-2-propanol is dehydrated to yield this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-Methyl-1-nitro-2-propanol (Henry Reaction)
This protocol is based on general procedures for the Henry reaction.
Materials:
-
Isobutyraldehyde (2-methylpropanal)
-
Nitromethane
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl), dilute
Procedure:
-
A solution of sodium hydroxide (e.g., 10% aqueous solution) is added dropwise to a stirred mixture of isobutyraldehyde and an excess of nitromethane at a temperature maintained between 0-5°C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then neutralized with dilute hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-1-nitro-2-propanol.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization.
Step 2: Synthesis of this compound (Dehydration)
This protocol is adapted from the procedure for the synthesis of 2-nitropropene described in Organic Syntheses, which is based on the original work of Buckley and Scaife.[4][5]
Materials:
-
2-Methyl-1-nitro-2-propanol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
Procedure:
-
A 250 mL one-necked, round-bottomed flask equipped with a magnetic stirring bar is charged with phthalic anhydride (1.3 molar equivalents) and 2-methyl-1-nitro-2-propanol (1.0 molar equivalent).
-
A vacuum-insulated Vigreux column, a stillhead with a thermometer, a condenser, and a receiving flask are assembled for vacuum distillation.
-
The reaction vessel is placed in an oil bath and evacuated (e.g., to 110 mm Hg).
-
The bath temperature is raised to 150°C and maintained for 30 minutes to allow the phthalic anhydride to melt and form a homogeneous solution.
-
The receiving flask is cooled in an ice bath, and the bath temperature is raised to 180-185°C.
-
The product, this compound, distills with water.
-
The distillation is continued until no more product is collected.
-
The distillate is transferred to a separatory funnel, and the lower organic layer is separated from the water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The final product can be further purified by redistillation under reduced pressure.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis. Yields are representative and can vary based on specific reaction conditions.
| Reaction Step | Reactants | Product | Typical Yield | Reference |
| Henry Reaction | Isobutyraldehyde, Nitromethane | 2-Methyl-1-nitro-2-propanol | 70-90% | General Procedure |
| Dehydration | 2-Methyl-1-nitro-2-propanol | This compound | 55-72% | [4][5] |
Conclusion
The discovery and first synthesis of this compound by Buckley and Scaife marked a significant advancement in the field of nitro compounds, providing a reliable method for the preparation of nitroalkenes. The two-step synthesis, involving a Henry reaction followed by dehydration, remains a fundamental and widely applicable route. The versatility of the nitroalkene functional group makes this compound a valuable intermediate for the synthesis of a wide range of more complex molecules, with potential applications in pharmaceutical and materials science research. This guide provides the core technical details surrounding its genesis, empowering researchers to understand and utilize this important chemical entity.
References
- 1. 280. Aliphatic nitro-compounds. Part I. Preparation of nitro-olefins by dehydration of 2-nitro-alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 1606-30-0 | FM39234 [biosynth.com]
- 3. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols for 2-Methyl-1-nitroprop-1-ene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitroprop-1-ene is a versatile dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. The electron-withdrawing nitro group activates the double bond, making it highly reactive towards a variety of dienes to form substituted cyclohexene rings.[1] These cyclic products, containing a nitro group, are valuable intermediates in organic synthesis, particularly for the preparation of amines, ketones, and other functionalized molecules of interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions.
Core Concepts
The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile.[2] The reactivity of the components is governed by their electronic properties. Electron-withdrawing groups on the dienophile, such as the nitro group in this compound, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[3] This "normal electron demand" Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings.[2]
Applications in Synthesis
The Diels-Alder adducts of this compound are valuable precursors for a range of molecular scaffolds. The nitro group can be readily transformed into other functionalities, providing a gateway to diverse chemical entities. For example, reduction of the nitro group can yield corresponding amines, which are common moieties in pharmacologically active compounds.
Experimental Protocols
Protocol 1: Reaction of this compound with Cyclopentadiene
This protocol describes the thermal Diels-Alder reaction between this compound and cyclopentadiene, which is generated in situ from the cracking of dicyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Dichloromethane (for workup)
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus for cracking dicyclopentadiene (if not using freshly distilled cyclopentadiene)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is freshly prepared by the thermal cracking of dicyclopentadiene. Heat dicyclopentadiene to its boiling point (170 °C) and distill the monomeric cyclopentadiene, collecting it in a flask cooled to 0 °C. Cyclopentadiene should be used immediately after preparation as it readily dimerizes at room temperature.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diene: Add freshly distilled cyclopentadiene (2.0 eq) to the solution of the dienophile.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data:
| Diene | Dienophile | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | This compound | 2-methyl-2-nitro-3-methylidenebicyclo[2.2.1]hept-5-ene | 85 | 80:20 |
Diagram of the Experimental Workflow:
References
Application Notes and Protocols: 2-Methyl-1-nitroprop-1-ene as a Michael Acceptor with Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methyl-1-nitroprop-1-ene as a Michael acceptor in reactions with thiols. While specific experimental data for this particular nitroalkene is limited in publicly available literature, the information presented herein is based on the well-established principles of the thia-Michael addition to activated nitroalkenes. The protocols provided are representative examples derived from analogous reactions and should be adapted and optimized for specific research applications.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Nitroalkenes, such as this compound, are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack.
Thiols are excellent nucleophiles for Michael additions to nitroalkenes, leading to the formation of β-nitro thioethers. This reaction, known as the thia-Michael addition, is of significant interest in various fields, including organic synthesis, materials science, and drug development. The resulting β-nitro thioethers are versatile intermediates that can be further transformed into other valuable compounds. In the context of drug development, the reaction of nitroalkenes with cysteine residues in proteins is a key mechanism for the biological activity of some therapeutic agents. The covalent modification of these residues can modulate protein function and signaling pathways.[1]
Reaction Mechanism and Principle
The thia-Michael addition of a thiol to this compound proceeds through the nucleophilic attack of the thiolate anion on the β-carbon of the nitroalkene. The reaction is typically base-catalyzed, as the base deprotonates the thiol to form the more nucleophilic thiolate. The resulting intermediate is a nitronate anion, which is then protonated to yield the final β-nitro thioether adduct.
The general mechanism can be visualized as follows:
Caption: General mechanism of the base-catalyzed thia-Michael addition.
Applications
The thia-Michael addition to nitroalkenes has diverse applications:
-
Organic Synthesis: The resulting β-nitro thioethers are valuable synthetic intermediates. The nitro group can be reduced to an amine, allowing for the synthesis of 1,2-amino-thioethers, or it can be transformed into other functional groups.
-
Drug Development: Nitroalkenes can act as covalent inhibitors of enzymes, particularly those with a cysteine residue in their active site.[2] The Michael addition of the cysteine thiol to the nitroalkene leads to irreversible inhibition of the enzyme. This strategy is being explored for the development of new therapeutic agents. While no specific drug development applications for this compound were found, its reactivity profile suggests potential in this area.
-
Bioconjugation: The selective reaction of nitroalkenes with cysteine residues can be utilized for the chemical modification and labeling of proteins.[1]
Experimental Protocols
The following are general protocols for the thia-Michael addition of thiols to nitroalkenes, which can be adapted for this compound. Note: These are generalized procedures and require optimization for specific substrates and desired outcomes.
General Protocol for the Synthesis of a β-Nitro Thioether
This protocol describes a general method for the reaction of a thiol with a nitroalkene using a base catalyst.
Materials:
-
This compound (Michael Acceptor)
-
Thiol (e.g., thiophenol, benzyl thiol, N-acetylcysteine) (Michael Donor)
-
Base catalyst (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq) in the chosen anhydrous solvent.
-
Add the base catalyst (0.1 - 1.0 eq) to the solution and stir for 10-15 minutes at room temperature to generate the thiolate.
-
Slowly add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Workflow Diagram:
Caption: General experimental workflow for the synthesis of β-nitro thioethers.
Protocol for Cysteine Modification in a Peptide
This protocol outlines a general procedure for the covalent modification of a cysteine-containing peptide with a nitroalkene.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent if needed (e.g., dimethyl sulfoxide (DMSO), acetonitrile)
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the cysteine-containing peptide in the buffer solution to a known concentration.
-
Prepare a stock solution of this compound in an organic co-solvent.
-
Add a molar excess (e.g., 5-10 fold) of the this compound solution to the peptide solution. The final concentration of the organic co-solvent should be kept low (e.g., <5%) to maintain peptide solubility and structure.
-
Incubate the reaction mixture at room temperature or 37°C with gentle agitation.
-
Monitor the reaction progress by reverse-phase HPLC, observing the decrease of the starting peptide peak and the appearance of a new, more hydrophobic product peak.
-
Upon completion, the modified peptide can be purified from excess reagent and unmodified peptide by preparative HPLC.
-
Characterize the purified modified peptide by mass spectrometry to confirm the covalent addition of the 2-methyl-1-nitropropyl group.
Data Presentation
Due to the lack of specific literature data for the reaction of this compound with various thiols, a table of quantitative data cannot be provided. For analogous reactions of other nitroalkenes with thiols, the following parameters are typically reported and should be determined experimentally for the title reaction.
Table 1: Representative Data to be Collected for the Thia-Michael Addition to this compound
| Thiol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Analytical Method |
| e.g., Thiophenol | e.g., TEA | e.g., DCM | e.g., 25 | Determine | Determine | e.g., NMR, GC-MS |
| e.g., Benzyl thiol | e.g., K₂CO₃ | e.g., ACN | e.g., 25 | Determine | Determine | e.g., NMR, GC-MS |
| e.g., N-acetylcysteine | e.g., DIPEA | e.g., THF | e.g., 25 | Determine | Determine | e.g., HPLC, LC-MS |
Safety and Handling
This compound is a reactive chemical.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.
Conclusion
References
Application Notes and Protocols for [3+2] Cycloaddition Reactions with 2-Methyl-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the [3+2] cycloaddition of 2-Methyl-1-nitroprop-1-ene with various 1,3-dipoles. This versatile nitroalkene serves as an excellent dipolarophile for the synthesis of a variety of five-membered heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for similar nitroalkenes and can be adapted for specific research needs.
Introduction
The [3+2] cycloaddition, a cornerstone of heterocyclic chemistry, allows for the atom-economical construction of five-membered rings with high regioselectivity and stereoselectivity. This compound is a competent dipolarophile due to the electron-withdrawing nature of the nitro group, which activates the double bond for reaction with various 1,3-dipoles such as nitrile oxides, azomethine ylides, and nitrones. The resulting heterocyclic products, including isoxazolines, pyrrolidines, and isoxazolidines, are prevalent in numerous biologically active compounds.
General Reaction Scheme
The general transformation involves the reaction of a 1,3-dipole with the alkene functionality of this compound to form a five-membered heterocyclic ring. The regioselectivity of the addition is dictated by the electronic and steric properties of both the dipole and the dipolarophile.
Caption: General scheme of a [3+2] cycloaddition reaction.
Protocol 1: Synthesis of Isoxazolines via [3+2] Cycloaddition with Nitrile Oxides
This protocol describes the reaction of this compound with an in-situ generated nitrile oxide to yield a substituted isoxazoline. Nitrile oxides can be generated from aldoximes via oxidation or from primary nitroalkanes.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Substituted Aldoxime (e.g., Benzaldehyde oxime)
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aldoxime (1.2 equivalents) in the chosen anhydrous solvent (e.g., 20 mL of DCM).
-
Nitrile Oxide Generation: To the stirred solution, add N-Chlorosuccinimide (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.
-
Cycloaddition: Add this compound (1.0 equivalent) to the reaction mixture, followed by the slow, dropwise addition of triethylamine (1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazoline.
Data Presentation
| Entry | 1,3-Dipole Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde oxime | DCM | rt | 24 | 85 | Adapted from[1] |
| 2 | 4-Chlorobenzaldehyde oxime | Toluene | 80 | 12 | 90 | Adapted from |
| 3 | Phenylnitromethane | Benzene | reflux | 6 | 78 | Adapted from[3] |
Protocol 2: Synthesis of Pyrrolidines via [3+2] Cycloaddition with Azomethine Ylides
This protocol details the synthesis of highly substituted pyrrolidines through the reaction of this compound with an azomethine ylide generated in situ from the condensation of an α-amino acid and an aldehyde.[4][5][6]
Experimental Protocol
Materials:
-
This compound
-
Sarcosine (N-methylglycine) or other α-amino acid
-
Paraformaldehyde or other aldehyde
-
Anhydrous solvent (e.g., Toluene, Benzene)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the α-amino acid (e.g., sarcosine, 1.2 equivalents), the aldehyde (e.g., paraformaldehyde, 1.5 equivalents), and the anhydrous solvent (e.g., 30 mL of toluene).
-
Ylide Generation and Cycloaddition: Add this compound (1.0 equivalent) to the suspension. Heat the mixture to reflux and stir vigorously for 4-8 hours, with azeotropic removal of water.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any insoluble material. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure pyrrolidine derivative.
Data Presentation
| Entry | α-Amino Acid | Aldehyde | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Sarcosine | Paraformaldehyde | Toluene | reflux | 6 | 92 | Adapted from[7] |
| 2 | Glycine | Benzaldehyde | Benzene | reflux | 8 | 88 | Adapted from[4] |
| 3 | Proline | Paraformaldehyde | Toluene | reflux | 5 | 95 (high d.r.) | Adapted from[8] |
Protocol 3: Synthesis of Isoxazolidines via [3+2] Cycloaddition with Nitrones
This protocol outlines the synthesis of isoxazolidines from this compound and a nitrone. The reaction often proceeds with high regio- and diastereoselectivity.[9][10][11]
Experimental Protocol
Materials:
-
This compound
-
N-substituted hydroxylamine
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Molecular sieves (optional)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Nitrone Formation (in situ): In a flame-dried round-bottom flask under an inert atmosphere, combine the N-substituted hydroxylamine (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent (e.g., 25 mL of toluene). Add molecular sieves if necessary to remove water. Stir the mixture at room temperature for 1-2 hours to form the nitrone.
-
Cycloaddition: To the solution containing the in-situ generated nitrone, add this compound (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for 12-48 hours. The optimal temperature and time will depend on the specific substrates.
-
Reaction Monitoring: Follow the progress of the reaction by TLC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the molecular sieves. Wash the filtrate with water and brine, then dry the organic phase over anhydrous MgSO4 or Na2SO4.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to isolate the isoxazolidine product.
Data Presentation
| Entry | Nitrone Precursors (Hydroxylamine + Carbonyl) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-Methylhydroxylamine + Benzaldehyde | Toluene | 80 | 24 | 89 | 90:10 | Adapted from[9] |
| 2 | N-Phenylhydroxylamine + Formaldehyde | DCM | rt | 48 | 82 | 85:15 | Adapted from[12] |
| 3 | N-Benzylhydroxylamine + Acetone | Toluene | 100 | 18 | 75 | 95:5 | Adapted from[13] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for [3+2] cycloaddition.
Signaling Pathway Analogy: Logic of Reagent Selection
Caption: Logic for selecting the 1,3-dipole based on the desired heterocyclic core.
References
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Isoxazoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. soc.chim.it [soc.chim.it]
- 10. organicreactions.org [organicreactions.org]
- 11. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 12. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]
- 13. B(C6F5)3-Catalyzed Diastereoselective and Divergent Reactions of Vinyldiazo Esters with Nitrones: Synthesis of Highly Functionalized Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Methyl-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-methyl-1-nitroprop-1-ene as a versatile starting material. The inherent reactivity of the nitroalkene functional group allows for its participation in a variety of important organic reactions, including Michael additions and cycloadditions, to generate valuable heterocyclic scaffolds for drug discovery and development.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1][2] Their prevalence is due to their ability to impart favorable physicochemical properties, engage in specific interactions with biological targets, and serve as rigid scaffolds for the presentation of pharmacophoric elements. Nitroalkenes, such as this compound, are powerful building blocks in the synthesis of these heterocycles due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.[3][4] This document outlines key synthetic strategies for leveraging this compound to produce pyrrolidines and isoxazolidines, classes of heterocycles with broad biological activities.
Synthesis of the Starting Material: this compound
A common method for the synthesis of this compound involves a Henry reaction (nitroaldol condensation) between isobutyraldehyde and a nitroalkane, followed by dehydration. While specific protocols for this compound can be developed based on general procedures for nitroalkene synthesis, it is also commercially available from various suppliers. A general synthetic approach is outlined below.
Protocol 1: Synthesis of this compound
This protocol is a representative example based on the synthesis of similar nitroalkenes.
Materials:
-
Isobutyraldehyde
-
Nitromethane
-
A basic catalyst (e.g., n-butylamine, ammonium acetate)
-
Dehydrating agent (e.g., phthalic anhydride or a Dean-Stark apparatus with a suitable solvent like toluene)
-
Anhydrous magnesium sulfate
-
Solvents for extraction and purification (e.g., diethyl ether, hexane, ethyl acetate)
Procedure:
-
To a stirred solution of isobutyraldehyde (1.0 equiv) in a suitable solvent (e.g., toluene), add nitromethane (1.2 equiv) and a catalytic amount of a base (e.g., n-butylamine, 0.1 equiv).
-
The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Synthesis of Pyrrolidines via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. In this context, this compound can react with an azomethine ylide to furnish a substituted pyrrolidine. Azomethine ylides can be generated in situ from the condensation of an α-amino acid and an aldehyde.
Application Note 2: Synthesis of Substituted Pyrrolidines
This application note describes a diastereoselective synthesis of highly substituted pyrrolidines. The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The nitro group in the resulting pyrrolidine can be a handle for further functionalization, for instance, reduction to an amine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.
Protocol 2: Synthesis of a Methyl- and Nitro-Substituted Pyrrolidine
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of sarcosine (1.2 equiv) and paraformaldehyde (1.5 equiv) in anhydrous toluene is heated to reflux with a Dean-Stark trap for 1-2 hours to generate the azomethine ylide in situ.
-
The reaction mixture is cooled to room temperature, and this compound (1.0 equiv) is added.
-
The reaction mixture is then stirred at room temperature or heated, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired pyrrolidine derivative.
Data Presentation:
| Entry | Dipolarophile | 1,3-Dipole Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | This compound | Sarcosine/Paraformaldehyde | Toluene | 80 | 12 | 75 | 4:1 |
Note: The data presented here is representative and based on typical yields and selectivities for similar [3+2] cycloaddition reactions of nitroalkenes. Actual results may vary.
Logical Workflow for Pyrrolidine Synthesis:
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 3. This compound | 1606-30-0 | FM39234 [biosynth.com]
- 4. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Setup of Henry-Type Reactions to Form Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henry reaction, or nitroaldol reaction, is a cornerstone of C-C bond formation in organic synthesis. It involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone to produce a β-nitro alcohol.[1][2] This intermediate can be readily dehydrated to yield a nitroalkene, a versatile functional group in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the nitro group makes the α-protons of nitroalkanes acidic, facilitating their removal by a base to form a nitronate anion, which then acts as a nucleophile.[3] Subsequent elimination of water from the β-nitro alcohol, often promoted by heat or acidic/basic conditions, leads to the formation of the nitroalkene.[4][5] This application note provides detailed experimental protocols and comparative data for the synthesis of nitroalkenes via the Henry reaction.
General Reaction Scheme
The overall transformation from a nitroalkane and an aldehyde to a nitroalkene via a Henry reaction can be depicted as follows:
-
Nitroaldol Addition: A base abstracts a proton from the α-carbon of the nitroalkane, creating a resonance-stabilized nitronate ion.
-
Nucleophilic Attack: The nitronate ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alkoxide.
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol.
-
Dehydration: The β-nitro alcohol undergoes dehydration to form the final nitroalkene product. This step is often the desired outcome and can be facilitated by the reaction conditions.[3]
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of nitroalkenes using both conventional heating and microwave-assisted methods.
Protocol 1: Conventional Synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene
This protocol describes the synthesis of a substituted nitrostyrene using a common laboratory setup.[6]
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (vanillin)
-
Nitromethane
-
Ammonium acetate
-
Round-bottom flask (100 mL)
-
Water condenser
-
Oil bath with hot plate and magnetic stirrer
-
Standard glassware for workup and recrystallization
-
Isopropanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.90 g (12.5 mmol) of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane.
-
To this solution, add 0.23 g (3.0 mmol) of ammonium acetate.
-
Equip the flask with a water condenser and place it in an oil bath on a hot plate with magnetic stirring.
-
Heat the reaction mixture under reflux for 6 hours.
-
After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold isopropanol.
-
Recrystallize the crude product from hot isopropanol to obtain pure 4-hydroxy-3-methoxy-β-nitrostyrene.
Protocol 2: Microwave-Assisted Synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene
This protocol offers a more rapid and efficient synthesis using microwave irradiation.[6]
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (vanillin)
-
Nitromethane
-
Ammonium acetate
-
Microwave vial (2-5 mL)
-
Microwave reactor
-
Rotary evaporator
-
Separatory funnel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Isopropanol
Procedure:
-
In a 2-5 mL microwave vial, dissolve 0.46 g (3.0 mmol) of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 150 °C and the reaction time to 5 minutes.
-
After the reaction, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.
-
Dilute the residue with 100 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with 2 x 100 mL of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain an oily residue.
-
Recrystallize the yellow residue from hot isopropanol to yield the pure product.
Protocol 3: General Procedure for the Synthesis of β-Nitrostyrene
This protocol outlines a general method for the synthesis of the parent β-nitrostyrene.[7]
Materials:
-
Benzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Large, wide-mouthed bottle with a mechanical stirrer, thermometer, and separatory funnel
-
Ice-salt bath
-
Ethyl alcohol
Procedure:
-
In the reaction vessel, combine nitromethane (5 moles), benzaldehyde (5 moles), and 1000 mL of methanol.
-
Cool the mixture in an ice-salt bath.
-
Prepare a solution of sodium hydroxide (5.25 moles) in an equal volume of water and cool it.
-
While stirring vigorously, slowly add the cold sodium hydroxide solution to the nitromethane/benzaldehyde mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Dissolve the pasty mass by adding 3-3.5 L of ice water containing crushed ice.
-
Slowly pour the resulting alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL of concentrated HCl diluted with 1500 mL of water). A pale yellow crystalline mass of nitrostyrene will precipitate.
-
Allow the solid to settle, decant the supernatant, and collect the solid by suction filtration.
-
Wash the solid with water until it is free of chlorides.
-
Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[7]
Data Presentation
The following tables summarize quantitative data for the synthesis of nitroalkenes under different catalytic systems and reaction conditions.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 6 hours | 5 minutes | [6] |
| Temperature | Reflux | 150 °C | [6] |
| Yield | Good | High | [6] |
| Solvent | Nitromethane (excess) | Nitromethane | [6] |
| Catalyst | Ammonium acetate | Ammonium acetate | [6] |
Table 2: Catalytic Systems for the Synthesis of β-Nitrostyrenes
| Catalyst | Aldehyde | Nitroalkane | Reaction Conditions | Yield | Reference |
| Ammonium acetate | Substituted benzaldehydes | Nitromethane | Reflux, 6h | Good | [6] |
| DBU | N-protected amino aldehydes | Various nitroalkanes | THF, 0°C to rt, 16h | Moderate to High | [8] |
| 3N KOH/MeOH | N-protected amino aldehydes | Various nitroalkanes | Aqueous solution | Moderate to High | [8] |
| Ionic Liquid | Aromatic aldehydes | Nitroalkanes | 100-130°C, 0.5-24h | High | [9] |
| Sodium Hydroxide | Benzaldehyde | Nitromethane | 10-15°C | 80-83% | [7] |
Mandatory Visualizations
Experimental Workflow for Nitroalkene Synthesis
Caption: A generalized workflow for the synthesis of nitroalkenes via the Henry reaction.
Signaling Pathway of the Henry-Type Reaction
Caption: The mechanistic pathway of the base-catalyzed Henry reaction leading to a nitroalkene.
Characterization of Nitroalkenes
The synthesized nitroalkenes can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product, including the stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (typically around 1520 and 1350 cm⁻¹) and the C=C double bond can be observed.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The Henry-type reaction is a robust and versatile method for the synthesis of nitroalkenes. The choice of reaction conditions, particularly the catalyst and heating method, can significantly impact the efficiency and outcome of the reaction. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own synthetic procedures for a wide range of nitroalkene derivatives. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying reaction mechanism, aiding in the understanding and implementation of this important transformation.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
Catalytic Asymmetric Synthesis Using 2-Methyl-1-nitroprop-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-methyl-1-nitroprop-1-ene in catalytic asymmetric synthesis. This versatile nitroalkene serves as a valuable building block for the stereoselective construction of complex chiral molecules, which are crucial intermediates in pharmaceutical and natural product synthesis. The protocols outlined below are based on well-established organocatalytic methods for asymmetric conjugate additions to nitroalkenes. While direct literature precedents for this compound are limited, the provided methodologies are adapted from highly reliable and analogous transformations.
Introduction to Asymmetric Reactions of this compound
This compound is an attractive substrate for asymmetric synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. The gem-dimethyl group at the β-position introduces significant steric hindrance, which can influence the stereochemical outcome of the reaction. Catalytic asymmetric conjugate addition reactions, such as Michael additions, are powerful tools for the enantioselective formation of carbon-carbon bonds. Chiral organocatalysts, including primary and secondary amines, thioureas, and their derivatives, have proven to be highly effective in promoting these transformations with high levels of stereocontrol.
The products of these reactions, chiral γ-nitro compounds, are versatile synthetic intermediates that can be further transformed into a variety of valuable molecules, including γ-amino acids, 1,3-amino alcohols, and other complex chiral building blocks.
Data Presentation: Asymmetric Michael Addition to Nitroalkenes
The following tables summarize typical results for the organocatalyzed asymmetric Michael addition of aldehydes and malonates to nitroalkenes, providing a reference for expected yields and enantioselectivities in reactions with substrates similar to this compound.
Table 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Nitroalkene | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-β-Nitrostyrene | Propanal | (S)-Diphenylprolinol silyl ether (5) / 4-Nitrophenol (5) | Toluene | 0.5 | 91-93 | 98 | Organic Syntheses, 2017, 94, 252 |
| 2 | trans-β-Nitrostyrene | Isovaleraldehyde | (S)-Diphenylprolinol silyl ether (10) | CH2Cl2 | 24 | 85 | 99 | Angew. Chem. Int. Ed. 2006, 45, 5984 |
| 3 | (E)-1-Nitroprop-1-ene | Propanal | L-Phenylalanine lithium salt (10) | DMF | 24 | 82 | 92 | Synlett, 2010, 13, 1979 |
| 4 | trans-β-Nitrostyrene | Cyclohexanecarbaldehyde | Adamantoyl L-prolinamide (10) | Toluene | 48 | 92 | 97 | RSC Advances, 2015, 5, 4325 |
Table 2: Organocatalyzed Asymmetric Michael Addition of Malonates to Nitroalkenes
| Entry | Nitroalkene | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-β-Nitrostyrene | Dimethyl malonate | Cinchonine-derived thiourea (1) | Toluene | 72 | 95 | 96 | Chem. Commun., 2005, 4096 |
| 2 | trans-β-Nitrostyrene | Diethyl malonate | Quinine-derived squaramide (2) | Toluene | 48 | 80 | >99 | Tetrahedron Lett. 2021, 80, 153303 |
| 3 | (E)-3-Nitrostyryl acetate | Dimethyl malonate | (R,R)-DPEN-thiourea (10) | Toluene | 24 | 91 | 94 | Org. Biomol. Chem., 2012, 10, 8345 |
| 4 | trans-β-Nitrostyrene | Dibenzyl malonate | Takemoto's catalyst (10) | CH2Cl2 | 24 | 86 | 94 | Molecules, 2022, 27, 7787 |
Experimental Protocols
The following are detailed, adaptable protocols for the catalytic asymmetric Michael addition to this compound.
Protocol 1: Asymmetric Michael Addition of Propanal to this compound
This protocol is adapted from a reliable procedure published in Organic Syntheses for the reaction of propanal with trans-β-nitrostyrene.[1]
Materials:
-
This compound
-
Propanal (freshly distilled)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
4-Nitrophenol (co-catalyst)
-
Toluene (anhydrous)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottomed flask with a magnetic stir bar
-
Nitrogen inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Add anhydrous toluene to dissolve the nitroalkene.
-
Cool the solution to 16-20 °C using a water bath.
-
Add propanal (1.5 equiv) followed by 4-nitrophenol (0.05 equiv).
-
In a separate vial, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture dropwise over 1 minute.
-
Stir the reaction mixture at 16-20 °C for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Add methanol to the reaction mixture.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise, maintaining the internal temperature below 15 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Remove methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired γ-nitro alcohol.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition of Dimethyl Malonate to this compound
This protocol is based on established procedures for the enantioselective conjugate addition of malonates to nitroalkenes using bifunctional organocatalysts.
Materials:
-
This compound
-
Dimethyl malonate
-
Quinine-derived thiourea or squaramide catalyst
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Schlenk tube with a magnetic stir bar
-
Nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add the quinine-derived thiourea or squaramide catalyst (0.02 - 0.10 equiv).
-
Add anhydrous toluene.
-
Add this compound (1.0 equiv).
-
Add dimethyl malonate (1.2 - 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for catalytic asymmetric synthesis.
Logical Relationship of a Bifunctional Organocatalyst in a Michael Addition
Caption: Dual activation by a bifunctional organocatalyst.
References
The Versatile Role of 2-Methyl-1-nitroprop-1-ene in the Synthesis of Novel Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Methyl-1-nitroprop-1-ene is a nitroalkene, a class of organic compounds recognized for their utility as versatile building blocks in synthetic chemistry. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic attacks and cycloaddition reactions. These reactions allow for the construction of complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active compounds and approved pharmaceuticals. This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, focusing on its role in forming key structural motifs. While direct synthesis of a specific novel pharmaceutical from this compound is not extensively documented in readily available literature, its reactivity profile suggests significant potential in this area. This document will focus on a theoretical yet highly plausible application in the synthesis of substituted pyridines, a common core in many drug molecules.
Application Note 1: Synthesis of Substituted Pyridines via [4+2] Cycloaddition
Substituted pyridines are a fundamental structural motif in a vast array of pharmaceuticals due to their ability to act as bioisosteres of other functional groups and their capacity to engage in crucial hydrogen bonding interactions with biological targets. This compound can serve as a valuable precursor in the synthesis of highly substituted pyridines through a formal [4+2] cycloaddition reaction with enamines.
The reaction proceeds through a stepwise mechanism involving an initial Michael addition of the enamine to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the aromatic pyridine ring. The substitution pattern of the resulting pyridine can be readily controlled by the choice of the starting enamine.
Logical Workflow for Pyridine Synthesis:
Caption: Logical workflow for the synthesis of substituted pyridines.
Experimental Protocols
While a specific, documented synthesis of a novel pharmaceutical using this exact protocol is not available, the following general procedure is based on established reactivity of nitroalkenes and enamines.
Protocol 1: General Procedure for the Synthesis of a Tetrasubstituted Pyridine
Materials:
-
This compound
-
Appropriately substituted enamine (e.g., 1-(pyrrolidin-1-yl)cyclohex-1-ene)
-
Anhydrous solvent (e.g., acetonitrile, toluene, or ethanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the enamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon consumption of the starting materials, heat the reaction mixture to reflux for 4-6 hours to facilitate cyclization and elimination.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted pyridine.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).
Data Presentation
The expected outcome of such a synthesis would be the formation of a highly substituted pyridine derivative. The quantitative data from a hypothetical reaction is summarized below for illustrative purposes.
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 1-(pyrrolidin-1-yl)cyclohex-1-ene | 2,3-Dimethyl-5,6,7,8-tetrahydroquinoline | Acetonitrile | 8 | 75 | >95 |
| This compound | 1-Morpholinocyclopent-1-ene | 6,7-Dihydro-5H-cyclopenta[b]pyridine derivative | Toluene | 10 | 70 | >95 |
Signaling Pathway Visualization
The utility of the synthesized pyridine derivatives would lie in their potential to interact with biological targets such as kinases, which are often implicated in disease signaling pathways. For instance, a novel pyridine derivative could be designed as a kinase inhibitor.
Hypothetical Kinase Inhibitor Signaling Pathway:
Caption: Inhibition of a kinase signaling pathway by a synthesized pyridine.
This compound represents a reactive and potentially valuable building block for the synthesis of novel pharmaceuticals. Its ability to participate in reactions that form complex heterocyclic structures, such as pyridines, makes it a compound of interest for medicinal chemists. The protocols and workflows outlined in this document, though based on established chemical principles rather than specific documented examples, provide a framework for researchers to explore the synthetic potential of this nitroalkene in drug discovery programs. Further research into the practical applications of this compound is warranted to fully elucidate its role in the development of new therapeutic agents.
Application Notes and Protocols for Organocatalyzed Reactions Involving 2-Methyl-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key organocatalyzed reactions involving 2-Methyl-1-nitroprop-1-ene. This versatile nitroalkene serves as a valuable building block in asymmetric synthesis, enabling the construction of complex chiral molecules, which are often key intermediates in drug development. The following sections detail two powerful organocatalytic transformations: the asymmetric Michael addition and the [3+2] cycloaddition.
Asymmetric Michael Addition to this compound
The organocatalytic asymmetric Michael addition to nitroalkenes is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds in an enantioselective manner. Bifunctional organocatalysts, such as thioureas and primary amine-guanidines, are particularly effective in promoting these reactions by activating both the nucleophile and the electrophile through hydrogen bonding.
Michael Addition of Aldehydes
The addition of aldehydes to this compound, catalyzed by chiral primary amines, proceeds through an enamine intermediate. This reaction is highly valuable for the synthesis of γ-nitroaldehydes, which are precursors to a variety of important compounds, including γ-amino acids and derivatives.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes typical results for the Michael addition of isobutyraldehyde to similar β,β-disubstituted nitroalkenes, providing expected ranges for yield and stereoselectivity.
| Catalyst Type | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Primary Amine-Guanidine | Isobutyraldehyde | DMF/H₂O | 0 | 24 | 85-95 | N/A | 75-80 | [1][2] |
| α,β-Dipeptide + Additives | Isobutyraldehyde | Neat | rt | 24 | 90-98 | N/A | 93-94 | [3] |
Experimental Protocol: Asymmetric Michael Addition of Isobutyraldehyde
This protocol is a generalized procedure based on established methods for similar nitroalkenes.[1][2][3]
Materials:
-
This compound
-
Isobutyraldehyde (freshly distilled)
-
Chiral primary amine-guanidine catalyst (e.g., derived from trans-cyclohexane-1,2-diamine)[1][2] or α,β-dipeptide catalyst with DMAP and thiourea[3]
-
Imidazole (for primary amine-guanidine catalyst)
-
Anhydrous solvent (e.g., DMF/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (10-20 mol%).
-
If using a primary amine-guanidine catalyst, add imidazole (20 mol%).
-
Add the solvent (e.g., 1.0 mL of DMF/H₂O 4:1).
-
Cool the mixture to the desired temperature (e.g., 0 °C) with a cooling bath.
-
Add this compound (1.0 eq).
-
Add isobutyraldehyde (2.0 eq) dropwise with stirring.
-
Stir the reaction mixture at the specified temperature for the required time (typically 24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Michael Addition of Active Methylene Compounds
The conjugate addition of active methylene compounds, such as diethyl malonate, to this compound provides access to highly functionalized adducts with a new quaternary carbon center. Bifunctional thiourea catalysts derived from cinchona alkaloids are highly effective for this transformation.[4][5]
Quantitative Data Summary
The following table presents typical data for the Michael addition of malonates to various β-substituted nitroalkenes, which can be considered representative for the reaction with this compound.
| Catalyst Type | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid Thiourea | Diethyl Malonate | Toluene | rt | 24-72 | 71-99 | 91-98 | [4][5] |
| Supported Bifunctional Thiourea | Diethyl Malonate | Neat | rt | 48 | ~95 | ~90 | [6] |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate
This protocol is adapted from established procedures for the addition of malonates to nitroalkenes.[4][5]
Materials:
-
This compound
-
Diethyl malonate
-
Chiral bifunctional thiourea catalyst (e.g., derived from quinine or quinidine)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve the chiral bifunctional thiourea catalyst (1-5 mol%) in the anhydrous solvent (e.g., 0.5 M solution in toluene).
-
Add this compound (1.0 eq).
-
Add diethyl malonate (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature for the specified duration (24-72 hours), monitoring by TLC.
-
After completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product.
-
Analyze the enantiomeric excess of the purified product by chiral HPLC.
Asymmetric [3+2] Cycloaddition with Azomethine Ylides
The organocatalytic asymmetric [3+2] cycloaddition of azomethine ylides with this compound is a powerful method for the synthesis of highly substituted chiral pyrrolidines. This reaction constructs a five-membered heterocyclic ring with control over multiple stereocenters. The azomethine ylide is typically generated in situ from an imine precursor.
Quantitative Data Summary
| Catalyst Type | Azomethine Ylide Precursor | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| Chiral Phosphine/Cu(I) | Glycine Iminoester | trans-β-Nitrostyrene | THF | rt | 12 | 70-85 | >20:1 | 90-98 | [7] |
| Cinchona Squaramide | Isatin-derived Ketimine | β-Nitroalkenes | Toluene | rt | 24 | 85-99 | >20:1 | 95->99 | [8] |
Experimental Protocol: Asymmetric [3+2] Cycloaddition of an Azomethine Ylide
This generalized protocol is based on similar reactions with other nitroalkenes.[7][8]
Materials:
-
This compound
-
Azomethine ylide precursor (e.g., an N-unsubstituted glycine iminoester)
-
Chiral organocatalyst (e.g., a cinchona alkaloid-derived squaramide)
-
Base (e.g., a non-nucleophilic organic base like DBU)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral organocatalyst (5-10 mol%).
-
Add the azomethine ylide precursor (1.2 eq) and this compound (1.0 eq).
-
Dissolve the solids in the anhydrous solvent (e.g., toluene, 0.2 M).
-
Cool the mixture to the desired temperature (e.g., room temperature or lower).
-
Add the base (e.g., DBU, 1.1 eq) dropwise to generate the azomethine ylide in situ.
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the substituted pyrrolidine.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC analysis.
Visualizations
Caption: Workflow for the Michael addition of aldehydes.
Caption: Pathway for organocatalytic [3+2] cycloaddition.
References
- 1. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Recent Advances in the Catalytic Enantioselective [3+2] Cycloaddition of N‐Metalated Azomethine Ylides: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. repositorio.uam.es [repositorio.uam.es]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methyl-1-nitroprop-1-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitroprop-1-ene and its derivatives are valuable building blocks in organic synthesis, serving as precursors to a variety of functionalized molecules, including amines, ketones, and oximes. The nitro group's strong electron-withdrawing nature makes these compounds useful intermediates in carbon-carbon bond-forming reactions. In the realm of drug discovery, nitro-containing compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The "magic methyl" effect in drug design highlights how the addition of a methyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[3]
Traditional methods for the synthesis of nitroalkenes, such as the Henry-von Pechmann condensation, often require long reaction times, harsh conditions, and result in moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology to accelerate these reactions.[4][5] Microwave irradiation provides rapid and uniform heating, leading to significantly reduced reaction times, often from hours to minutes, and improved yields with cleaner reaction profiles.[6][7] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, along with quantitative data and visualizations to aid researchers in this field.
General Reaction Scheme
The synthesis of this compound derivatives via a microwave-assisted Henry condensation involves the reaction of a ketone with a nitroalkane, followed by dehydration.
General reaction for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 2-Aryl-1-nitropropene Derivatives
This protocol is adapted from methodologies for solvent-free Henry reactions under microwave irradiation.[8][9][10][11]
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Nitroethane (1.2 mmol)
-
Basic catalyst (e.g., ammonium acetate, 1,4-diazabicyclo[2.2.2]octane (DABCO), or potassium carbonate on alumina) (0.2 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial, combine the substituted acetophenone (1.0 mmol), nitroethane (1.2 mmol), and the basic catalyst (0.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified power and temperature for a designated time (see Table 1 for examples). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Purification: The crude product can be purified directly by silica gel column chromatography using a hexane-ethyl acetate solvent system to afford the pure 2-aryl-1-nitropropene derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted synthesis of 2-aryl-1-nitropropene derivatives.
| Entry | Ketone (R) | Catalyst | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenyl | Ammonium Acetate | 150 | 120 | 10 | 85 | Adapted from[11] |
| 2 | 4-Methylphenyl | DABCO | 150 | 110 | 15 | 88 | Adapted from[8] |
| 3 | 4-Chlorophenyl | K2CO3/Al2O3 | 175 | 130 | 8 | 92 | Adapted from[9] |
| 4 | 4-Methoxyphenyl | Ammonium Acetate | 150 | 120 | 12 | 82 | Adapted from[11] |
| 5 | 2-Thienyl | DABCO | 150 | 110 | 15 | 86 | Adapted from |
Note: The data in this table are representative examples based on similar microwave-assisted Henry reactions and may require optimization for specific substrates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid microwave assisted synthesis and antimicrobial bioevaluation of novel steroidal chalcones | Semantic Scholar [semanticscholar.org]
- 8. Rapid microwave-assisted Henry reaction in solvent-free processes - Lookchem [lookchem.com]
- 9. forum.lambdasyn.org [forum.lambdasyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 2-Methyl-1-nitroprop-1-ene synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1-nitroprop-1-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that can lead to low yields or reaction failures during the synthesis of this compound via the Henry (nitroaldol) reaction between isobutyraldehyde and nitromethane, followed by dehydration.
Question 1: Why is my yield of this compound consistently low?
Low yields in this synthesis can stem from several factors, from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is essential to pinpoint the underlying cause.
Possible Causes and Solutions:
| Possible Cause | Potential Solution | Explanation |
| Suboptimal Catalyst | Screen different base catalysts. Options include primary amines (e.g., butylamine), ammonium acetate, or organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] | The choice and amount of base are critical. Strong bases can promote side reactions, while an insufficient amount of a weaker catalyst can lead to an incomplete reaction.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature for both the initial condensation and the subsequent dehydration step. | The initial nitroaldol addition is often performed at a lower temperature to minimize side reactions. The dehydration step typically requires higher temperatures.[1] |
| Poor Quality of Reagents | Ensure the purity of isobutyraldehyde and nitromethane. Isobutyraldehyde can oxidize to isobutyric acid, and old nitromethane may contain impurities. | Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts, complicating purification and reducing the yield. |
| Inefficient Dehydration | If the intermediate nitroalkanol is isolated, ensure the dehydration conditions are optimal. Common methods include heating with an acid catalyst (e.g., p-toluenesulfonic acid) or using a dehydrating agent like phthalic anhydride.[2] | Incomplete dehydration of the intermediate 2-methyl-1-nitropropan-2-ol will result in a lower yield of the desired nitroalkene. |
| Product Polymerization | Avoid exposing the final product to basic conditions, especially during workup and purification. The product is prone to polymerization in the presence of bases.[2] | Nitroalkenes are susceptible to polymerization, which can significantly reduce the isolated yield of the monomeric product.[2] |
| Michael Addition Side Reaction | Use a less basic catalyst or lower the reaction temperature to disfavor the Michael addition of the nitromethane anion onto the product. | The product, this compound, can act as a Michael acceptor, leading to the formation of dimeric byproducts.[3] |
Question 2: My reaction mixture turns dark, and I'm getting a complex mixture of products. What is happening?
A dark reaction mixture and the formation of multiple products often indicate side reactions or product degradation.
Possible Causes and Solutions:
-
Excessive Heat: High temperatures can lead to decomposition and polymerization. Carefully control the temperature throughout the reaction.
-
Strong Base: Using a strong base can promote side reactions. Consider using a milder catalyst, such as a primary or secondary amine, or an organocatalyst.[1]
-
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can contribute to product degradation. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for the synthesis of this compound? A1: Primary amines like butylamine or ethylamine are commonly used as catalysts for the Henry reaction to produce nitroalkenes.[4] These catalysts facilitate both the initial aldol addition and the subsequent dehydration in a one-pot procedure.
Q2: How can I monitor the progress of the reaction? A2: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q3: What is the best method for purifying this compound? A3: Purification is typically achieved by distillation under reduced pressure.[2] It is important to avoid high temperatures during distillation to prevent polymerization. Column chromatography on silica gel can also be used, but care must be taken as the acidic nature of silica gel can sometimes affect the stability of the nitroalkene.
Q4: How should I store the purified this compound? A4: this compound is a labile molecule and should be stored at a low temperature (2-8°C) in a well-sealed container to prevent degradation and polymerization.[5]
Experimental Protocol
The following is a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Isobutyraldehyde (2-methylpropanal)
-
Nitromethane
-
Butylamine (or another suitable catalyst)
-
Toluene (or another suitable solvent)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, for dehydration)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyraldehyde (1.0 eq), nitromethane (1.2 eq), and toluene.
-
Catalyst Addition: Add butylamine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark apparatus, water will be collected as it is formed during the dehydration of the intermediate nitroalkanol.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a dilute solution of hydrochloric acid to remove the amine catalyst, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Analysis of 2-Methyl-1-nitroprop-1-ene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-nitroprop-1-ene. The information is tailored to assist in the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.
Q1: I am seeing peaks in my GC-MS chromatogram that I cannot identify. What are the common byproducts I should be looking for in my this compound reaction?
A1: The byproducts in your reaction will depend on the specific transformation you are performing. Here are some common scenarios and the potential byproducts to consider:
-
Henry Condensation (Synthesis of this compound): This reaction typically involves the condensation of 2-methylpropanal with a nitroalkane. Common impurities and byproducts include:
-
Unreacted Starting Materials: 2-Methylpropanal and the nitroalkane used in the synthesis.
-
β-Nitro Alcohol Intermediate: Incomplete dehydration can lead to the presence of 2-methyl-1-nitropropan-2-ol.
-
Saturated Nitroalkane: The reduction of the double bond can result in 2-methyl-1-nitropropane.[1]
-
-
Reduction of this compound: The goal of this reaction is typically to form 2-methyl-1-aminopropane. Potential byproducts include:
-
Incomplete Reduction Products: Depending on the reducing agent and reaction conditions, you may observe the corresponding oxime or nitroso intermediates, although these are often unstable.
-
Starting Material: Unreacted this compound.
-
Dimerization Products: With strong reducing agents like LiAlH4, there is a possibility of forming azo compounds, although this is more common with aromatic nitro compounds.
-
-
Michael Addition Reactions: The addition of a nucleophile to the double bond of this compound can also lead to side products:
-
Starting Materials: Unreacted this compound and the nucleophile.
-
Polymerization: Nitroalkenes can be prone to anionic polymerization under basic conditions.
-
Imines: In the case of amine nucleophiles, a retro-aza-Henry-type reaction can sometimes occur, leading to the formation of an imine.
-
Q2: My peaks are broad and tailing. How can I improve the peak shape in my GC-ms analysis?
A2: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:
-
Check for Active Sites: Active sites in the injector liner or the front of the GC column can interact with polar analytes, causing tailing. Deactivated liners and columns are recommended for the analysis of nitro compounds and amines. Consider trimming the first few centimeters of the column if it has been used extensively.
-
Optimize Temperatures: Ensure the injector and transfer line temperatures are appropriate to prevent condensation of your analytes. However, excessively high temperatures can cause degradation of thermally labile compounds like nitroalkenes.
-
Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample or using a split injection.
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.
Q3: I have low sensitivity for my target compound. What can I do to improve it?
A3: Low sensitivity can be a result of several issues:
-
System Leaks: Check for leaks in the GC-MS system, as this can lead to a high background signal and reduced sensitivity.
-
MS Tuning: Ensure your mass spectrometer is properly tuned.
-
Sample Degradation: this compound is known to be a labile molecule.[1] Ensure your sample is fresh and has been stored correctly at a low temperature (2-8°C). Degradation can occur in the injector if the temperature is too high.
-
Selected Ion Monitoring (SIM): For quantitative analysis, using SIM mode instead of full scan mode will significantly increase sensitivity for your target analytes.
Data Presentation: Potential Byproducts and Impurities
The following table summarizes potential byproducts and impurities that may be observed in reactions involving this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) | Potential Origin |
| 2-Methylpropanal | C₄H₈O | 72.11 | 72, 71, 43, 41, 29 | Unreacted starting material in synthesis.[1][2] |
| Nitroethane | C₂H₅NO₂ | 75.07 | 75, 46, 29, 27 | Unreacted starting material in synthesis.[3][4][5] |
| This compound | C₄H₇NO₂ | 101.10 | 101, 84, 55, 41, 39 | Target Molecule / Unreacted Starting Material |
| 2-Methyl-1-nitropropane | C₄H₉NO₂ | 103.12 | 103, 57, 46, 41 | Side product of synthesis or reduction. |
| 2-Methyl-1-nitropropan-2-ol | C₄H₉NO₃ | 119.12 | 119, 101, 73, 59, 43 | Incomplete dehydration intermediate in synthesis. |
| 2-Methyl-1-aminopropane | C₄H₁₁N | 73.15 | 73, 58, 44, 30 | Desired product of reduction. |
| 2-Methylpropanal Oxime | C₄H₉NO | 87.12 | 87, 72, 56, 41 | Incomplete reduction byproduct. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Henry Condensation)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylpropanal (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as n-butylamine or triethylamine (0.1 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by taking small aliquots, quenching with a dilute acid, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by GC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.
-
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or Splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Synthesis of this compound via Henry condensation.
Caption: Potential imine byproduct formation in Michael addition.
Caption: General workflow for GC-MS analysis.
References
- 1. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. Ethane, nitro- [webbook.nist.gov]
- 4. Nitroethane(79-24-3) MS spectrum [chemicalbook.com]
- 5. Nitroethane | CH3CH2NO2 | CID 6587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 2-Methyl-1-nitroprop-1-ene
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of 2-Methyl-1-nitroprop-1-ene, a reactive nitroalkene prone to polymerization.
Troubleshooting Guide: Preventing Polymerization
This guide provides solutions to common issues encountered during the storage and handling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product solidifies or becomes viscous during storage. | ∙ Spontaneous polymerization due to exposure to heat or light. ∙ Insufficient or absent polymerization inhibitor. ∙ Presence of oxygen or atmospheric moisture. ∙ Contamination with acidic or basic impurities. | ∙ Store the product at low temperatures (2-8°C is recommended for long-term storage).[1][2][3] ∙ Use opaque, amber-colored storage vials to protect from light.[4] ∙ Add an appropriate inhibitor such as Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) at a concentration of 100-500 ppm before storage.[4] ∙ Store under an inert atmosphere by flushing the container with nitrogen or argon.[4] |
| Polymerization occurs during purification (e.g., distillation). | ∙ High temperatures during distillation exceeding the monomer's stability threshold. ∙ Acidic nature of the stationary phase (e.g., silica gel) in chromatography. | ∙ For distillation, use vacuum distillation to lower the boiling point.[4] ∙ Add a non-volatile inhibitor like hydroquinone to the distillation flask.[4] ∙ Ensure the collection flask is cooled and contains a small amount of a suitable inhibitor.[4] ∙ For chromatography, pre-treat the silica gel with a base like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[4] |
| Inhibitor interferes with subsequent reactions. | ∙ The chosen inhibitor is not compatible with the reaction chemistry. | ∙ Select an inhibitor that can be easily removed. For example, phenolic inhibitors like MEHQ or hydroquinone can often be removed by a wash with a dilute basic solution (e.g., NaOH).[4] ∙ Consult literature for inhibitors compatible with your specific reaction conditions. |
| Product has already polymerized. | ∙ Improper storage or handling leading to uncontrolled polymerization. | ∙ In some cases, depolymerization may be possible by heating the polymer under vacuum.[4] This allows the monomer to distill as it forms. It is crucial to collect the distilled monomer in a flask containing an inhibitor to prevent re-polymerization.[4] The success of this process is highly dependent on the specific polymer and its ceiling temperature.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The primary triggers for the polymerization of this compound, like other nitroalkenes, are exposure to heat, light, oxygen, and the presence of radical-initiating impurities or acidic/basic catalysts.[4] Its reactive nature makes it susceptible to self-polymerization if not stored and handled under appropriate conditions.[4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, opaque (amber) container under an inert atmosphere such as argon or nitrogen.[1][2][3] The addition of a polymerization inhibitor, such as BHT or MEHQ at 100-500 ppm, is also crucial.[4]
Q3: How do polymerization inhibitors work?
A3: Polymerization inhibitors are chemical compounds that scavenge radical species that initiate and propagate polymerization.[4] Phenolic inhibitors, like BHT and hydroquinone, donate a hydrogen atom to the growing polymer radical, forming a stable radical that does not continue the chain reaction.[4]
Q4: How do I select the right inhibitor?
A4: The choice of inhibitor depends on several factors:
-
Solubility: The inhibitor must be soluble in this compound.
-
Volatility: For applications involving distillation, a non-volatile inhibitor like hydroquinone is preferred in the distillation pot.[4]
-
Ease of Removal: If the inhibitor needs to be removed before a subsequent reaction, choose one that can be easily separated (e.g., by a basic wash for phenolic inhibitors).[4]
-
Compatibility: The inhibitor should not interfere with downstream chemical reactions.
Q5: Can I reverse the polymerization of this compound?
A5: Reversing polymerization, known as depolymerization, may be possible in some instances.[4] This typically involves heating the polymer under a vacuum to distill the monomer as it reforms.[4] The distilled monomer must be collected in a cooled flask containing an inhibitor to prevent it from polymerizing again.[4] The feasibility and success of this process depend on the thermal stability of the specific nitroalkene.[4]
Quantitative Data on Common Polymerization Inhibitors
The following table summarizes typical concentration ranges and characteristics of common radical inhibitors used for stabilizing reactive monomers like nitroalkenes. The optimal concentration can vary depending on the purity of the compound and specific storage conditions.
| Inhibitor | Chemical Class | Typical Concentration (ppm) | Key Characteristics |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 | Good solubility in organic compounds, effective radical scavenger.[4] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 100 - 500 | Effective in the presence of oxygen, can be removed with a basic wash.[4] |
| Hydroquinone (HQ) | Phenolic | 50 - 250 | Low volatility, making it suitable as an inhibitor during distillation.[4] |
| TEMPO | Nitroxide Radical | 50 - 200 | Highly efficient radical scavenger.[4] |
Experimental Protocols
Protocol: Evaluating the Efficacy of Polymerization Inhibitors
This protocol provides a methodology to compare the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.
1. Materials:
-
Purified this compound
-
Selected polymerization inhibitors (e.g., BHT, MEHQ, Hydroquinone)
-
Anhydrous solvent (e.g., toluene)
-
Small, sealable amber glass vials (e.g., 2 mL)
-
Heating block or oil bath with precise temperature control
-
Inert gas (Argon or Nitrogen)
-
Analytical balance
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each inhibitor at a concentration of 1000 ppm in the chosen anhydrous solvent.
-
-
Sample Preparation:
-
Label a series of amber glass vials for each inhibitor being tested and for a control group (no inhibitor).
-
To each vial, add a precise volume of purified this compound (e.g., 1 mL).
-
For the inhibitor test groups, add the corresponding inhibitor stock solution to achieve the desired final concentration (e.g., 200 ppm).
-
The control group will only contain this compound.
-
Blanket the headspace of each vial with an inert gas and seal tightly.
-
-
Accelerated Stability Study:
-
Place the vials in a heating block or oil bath set to a constant elevated temperature (e.g., 60°C). This will accelerate the polymerization process.
-
At predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours), remove one vial from each test group (including the control).
-
Immediately cool the removed vials to room temperature to quench any further reaction.
-
-
Analysis:
-
Analyze the contents of each vial by GC or HPLC to determine the remaining concentration of monomeric this compound.
-
The decrease in monomer concentration over time is indicative of polymerization.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each inhibitor and the control.
-
Compare the rates of monomer loss to determine the relative efficacy of each inhibitor. A slower rate of decrease indicates a more effective inhibitor.
-
Visualizations
References
Technical Support Center: Workup Procedures to Remove Unreacted Starting Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during common purification techniques.
Liquid-Liquid Extraction
Q1: An emulsion has formed between the aqueous and organic layers, and they are not separating. What should I do?
A1: Emulsion formation is a common issue in liquid-liquid extractions. Here are several techniques to resolve it:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own with time.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.[1]
-
Filtration: Pass the emulsified layer through a plug of glass wool or Celite in a pipette.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
Q2: I'm not sure which layer is the organic and which is the aqueous layer. How can I tell?
A2: A simple "drop test" can help you identify the layers. Add a few drops of water to the top of the separatory funnel. If the drops dissolve in the top layer, then the top layer is aqueous. If the drops pass through the top layer and dissolve in the bottom layer, then the bottom layer is aqueous.[2] Remember to never discard any layer until you are certain you have isolated your product.[3]
Recrystallization
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperature of the solvent. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To remedy this:
-
Lower the Temperature: Ensure you are not overheating the solution.
-
Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[4]
Q2: No crystals are forming even after the solution has cooled to room temperature. What can I do?
A2: If crystals do not form spontaneously, you can induce crystallization by:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide a surface for crystal nucleation.[4]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
Cooling in an Ice Bath: Place the flask in an ice-water bath to further decrease the solubility of your compound.[4]
-
Reducing Solvent Volume: If the solution is too dilute, you can evaporate some of the solvent and then try cooling again.
Flash Column Chromatography
Q1: The separation of my compounds on the column is poor, and the fractions are all mixed.
A1: Poor separation can result from several factors. Consider the following troubleshooting steps:
-
Optimize Solvent System: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation of your desired compound from impurities. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
-
Sample Loading: Load the sample in a narrow band at the top of the column. Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and then adsorb it onto a small amount of silica gel before loading.
-
Flow Rate: Maintain a steady and appropriate flow rate. A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. A flow rate of approximately 2 inches per minute is often recommended.[5]
Q2: My compound seems to be degrading on the silica gel column.
A2: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. If you suspect this is happening:
-
Use Neutralized Silica: You can neutralize the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (which can be basic, neutral, or acidic depending on the preparation) or a bonded-phase silica like C18 for reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate purification technique for my reaction mixture?
A1: The choice of purification technique depends on the physical properties of your desired compound and the impurities.
-
Distillation: Best for separating liquids with significantly different boiling points.[6][7] Simple distillation is used for large boiling point differences (>25 °C), while fractional distillation is for smaller differences.[7]
-
Recrystallization: Ideal for purifying solid compounds.[8][9][10] It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[8]
-
Liquid-Liquid Extraction: Used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[6][11][12] It is often used to remove water-soluble impurities.[2]
-
Flash Column Chromatography: A versatile technique for separating a wide range of compounds based on their polarity.[13] It is highly effective for separating complex mixtures.
-
Filtration: Used to separate a solid from a liquid.[6]
Q2: How can I minimize the loss of my product during the workup procedure?
A2: Product loss is a common concern. To minimize it:
-
Careful Transfers: Be meticulous when transferring your material between flasks and funnels. Rinse glassware with the appropriate solvent to recover any residual product.
-
Back-Extraction: If your product has some solubility in the aqueous layer during an extraction, you can "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover more of your compound.
-
Avoid Over-washing: During recrystallization, wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[9]
-
Check All Layers and Filtrates: Do not discard any layers or filtrates until you have confirmed by a method like TLC that your product is not present.
Data Presentation
Table 1: Boiling Points of Common Organic Solvents
This table can assist in selecting an appropriate solvent for distillation or as a component of a solvent system for other techniques.
| Solvent | Boiling Point (°C) |
| Acetone | 56 |
| Acetonitrile | 82 |
| Dichloromethane | 40 |
| Diethyl Ether | 35 |
| Ethyl Acetate | 77 |
| Ethanol | 78 |
| Hexane | 69 |
| Methanol | 65 |
| Tetrahydrofuran (THF) | 66 |
| Toluene | 111 |
Data sourced from various chemical data repositories.[1][14][15][16][17]
Table 2: Comparison of Flash Chromatography and Preparative HPLC
This table highlights the key differences between two common chromatographic purification techniques.
| Feature | Flash Chromatography | Preparative HPLC |
| Principle | Pressurized solvent flow through a column with larger particle size silica gel. | High-pressure solvent flow through a column with smaller particle size stationary phase.[18] |
| Speed | Fast, typically minutes to an hour.[18][19] | Slower, can take over an hour per run.[18][19] |
| Resolution | Good for routine purifications. | High resolution, suitable for challenging separations.[18] |
| Sample Capacity | Higher sample loading capacity.[20] | Lower sample loading capacity.[21] |
| Cost | Lower initial and operational cost. | Higher initial and operational cost.[21] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Setup: Securely clamp a separatory funnel to a ring stand. Ensure the stopcock is closed.[3]
-
Addition of Solutions: Pour the reaction mixture into the separatory funnel, followed by the extraction solvent. The total volume should not exceed three-quarters of the funnel's capacity.[12]
-
Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to release any pressure. Close the stopcock and shake gently for a few seconds. Vent again. Repeat this process until no more gas is released upon venting.[3][12]
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.
-
Draining: Carefully open the stopcock and drain the bottom layer into a clean flask. Stop when the interface between the layers reaches the stopcock.
-
Collection: Pour the top layer out from the top of the funnel into a separate flask to avoid contamination from any residual bottom layer in the stopcock.[3]
-
Drying: Dry the organic layer containing the product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test this with a small amount of your crude material.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4][22]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation (Rf of target compound ~0.2-0.4).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Flush the column with the eluent, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the sample onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., from a regulated air line) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[13]
Mandatory Visualizations
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Recrystallization.
Caption: Workflow for Flash Column Chromatography.
References
- 1. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 2. Video: Extraction - Concept [jove.com]
- 3. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 8. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. mt.com [mt.com]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]
- 15. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. Comparing Flash Chromatography and HPLC: A Comprehensive Guide [hplcvials.com]
- 19. biotage.com [biotage.com]
- 20. Simple Distillation | Lab Procedure | ChemTalk [chemistrytalk.org]
- 21. biotage.com [biotage.com]
- 22. chem.libretexts.org [chem.libretexts.org]
impact of solvent polarity on 2-Methyl-1-nitroprop-1-ene reactivity
Welcome to the technical support center for 2-Methyl-1-nitroprop-1-ene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the impact of solvent polarity on the reactivity of this versatile nitroalkene.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound is an α,β-unsaturated nitroalkene, which makes it an excellent Michael acceptor. The electron-withdrawing nitro group strongly activates the carbon-carbon double bond, making it susceptible to nucleophilic attack at the β-position. This reactivity allows for the formation of a variety of carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in organic synthesis. It is known to be a labile molecule, so proper handling and storage are crucial.[1]
Q2: How does solvent polarity influence the rate of Michael additions to this compound?
Solvent polarity plays a critical role in the kinetics of Michael additions. Generally, polar solvents accelerate these reactions. This is because the mechanism involves the formation of a charged intermediate (a nitronate anion), which is stabilized by polar solvent molecules. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can hydrogen bond with the nitronate intermediate, providing significant stabilization. However, they can also solvate the nucleophile, potentially reducing its reactivity.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess large dipole moments that can stabilize the charged intermediate without strongly solvating the nucleophile. This often leads to a significant rate enhancement compared to nonpolar solvents.[2]
-
Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are typically much slower due to the lack of stabilization of the polar transition state and intermediate.
Q3: What are common nucleophiles used in reactions with this compound?
A wide range of soft nucleophiles can be used in Michael additions to this compound. These include:
-
Thiols: Highly effective nucleophiles for this reaction, leading to the formation of thioether derivatives.
-
Amines: Primary and secondary amines readily add to form β-nitroamines.
-
Enolates: Carbanions derived from 1,3-dicarbonyl compounds (e.g., malonates, β-ketoesters) are excellent nucleophiles.
-
Organometallic reagents: Soft organometallics like organocuprates can also be employed for carbon-carbon bond formation.
Troubleshooting Guides
Issue 1: Low or No Conversion
Possible Causes:
-
Insufficiently activated nucleophile: The chosen nucleophile may not be strong enough to initiate the reaction, especially in nonpolar solvents.
-
Solvent choice: The use of a nonpolar solvent can significantly hinder the reaction rate.
-
Low reaction temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Decomposition of this compound: This compound can be unstable, particularly in the presence of strong bases or acids, or upon prolonged heating.[1]
Troubleshooting Steps:
-
Increase Solvent Polarity: If the reaction is being run in a nonpolar solvent, switch to a polar aprotic solvent like DMF or acetonitrile.
-
Use a Catalyst: For less reactive nucleophiles, the addition of a catalytic amount of a non-nucleophilic base (e.g., DBU, triethylamine) can deprotonate the nucleophile and increase its reactivity.
-
Increase Temperature: Gently heating the reaction mixture may increase the rate. Monitor for decomposition of the starting material.
-
Check Starting Material Quality: Ensure the this compound is pure and has not decomposed during storage.
Issue 2: Formation of Side Products
Possible Causes:
-
Polymerization: In the presence of strong bases or initiators, this compound can polymerize.
-
1,2-Addition: While 1,4-addition (Michael addition) is generally favored, strong, hard nucleophiles (like Grignard reagents) may lead to 1,2-addition at the nitro group.
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions, it may revert to the starting materials.
Troubleshooting Steps:
-
Control Basicity: Use a catalytic amount of a mild base rather than a stoichiometric amount of a strong base.
-
Use Soft Nucleophiles: To favor 1,4-addition, use soft nucleophiles like thiols or stabilized enolates.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions and decomposition.
-
Product Isolation: Once the reaction is complete, promptly work up the reaction and isolate the product to prevent decomposition or reversion.
Data Presentation
| Solvent Class | Solvent Examples | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Polar Protic | Methanol, Ethanol | High | High | Stabilizes the charged nitronate intermediate through hydrogen bonding, but may solvate the nucleophile.[2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Very High | Effectively stabilizes the charged intermediate without strongly solvating the nucleophile.[2] |
| Nonpolar Aprotic | Toluene, Hexane | Low | Low | Poor stabilization of the polar transition state and intermediate. |
Experimental Protocols
General Procedure for the Michael Addition of a Thiol to this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Thiol of choice
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Catalyst (e.g., Triethylamine - TEA)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the thiol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway: General Mechanism of Michael Addition
Caption: General mechanism of the Michael addition to a nitroalkene.
Experimental Workflow: Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
Technical Support Center: Reactions of 2-Methyl-1-nitroprop-1-ene with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-nitroprop-1-ene in nucleophilic addition reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway of this compound with soft nucleophiles?
A1: The primary and expected reaction pathway for this compound with soft nucleophiles, such as thiols, amines, and stabilized carbanions (e.g., from malonates), is a Michael addition (also known as 1,4-conjugate addition). In this reaction, the nucleophile attacks the β-carbon of the nitroalkene, which is rendered electrophilic by the strong electron-withdrawing nature of the nitro group.[1][2]
Q2: What are the common side reactions observed when reacting this compound with nucleophiles?
A2: Several side reactions can occur, complicating the desired Michael addition. These include:
-
Polymerization: Under basic conditions, this compound can undergo anionic polymerization.[3]
-
Retro-Michael Reaction: The Michael addition is a reversible process. The adduct can revert to the starting materials, particularly if the product is sterically hindered or at elevated temperatures.[4]
-
Nef Reaction: During acidic workup, the intermediate nitronate anion formed after the Michael addition can be hydrolyzed to a ketone.[5][6]
-
Retro-aza-Henry-type Reaction (with amine nucleophiles): The initial Michael adduct formed with primary or secondary amines can eliminate nitrous acid to form an imine or enamine, respectively. This has been observed with other nitroalkenes like nitrostyrenes.[7][8]
Q3: How does the steric hindrance of this compound affect its reactivity?
A3: The two methyl groups on the α-carbon of this compound create significant steric hindrance.[9] This can slow down the rate of the desired Michael addition and may increase the likelihood of side reactions, such as polymerization or retro-Michael reaction, especially with bulky nucleophiles.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Low or No Yield of the Desired Michael Adduct
| Potential Cause | Troubleshooting Steps |
| Incorrect Base Selection | The choice of base is critical. A base that is too strong can promote polymerization, while a base that is too weak may not generate a sufficient concentration of the nucleophile. For carbon nucleophiles like malonates, a moderately strong base like sodium ethoxide or DBU is often suitable. For less acidic nucleophiles, a stronger, non-nucleophilic base such as LDA might be necessary, but care must be taken to avoid polymerization by using low temperatures. |
| Steric Hindrance | The steric bulk of either the nitroalkene or the nucleophile can impede the reaction. If possible, consider using a less sterically hindered nucleophile. Optimizing reaction conditions, such as increasing the reaction time or slightly elevating the temperature (while monitoring for the retro-Michael reaction), may be necessary. |
| Reversibility of the Reaction (Retro-Michael) | The Michael addition is reversible. To favor the product, use a moderate excess of the nucleophile and/or remove the product from the reaction mixture as it forms if possible (e.g., by precipitation).[10] Running the reaction at the lowest effective temperature can also minimize the retro-Michael reaction. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. In some cases, using a biphasic solvent system with a phase-transfer catalyst can improve yields for reactions involving nitroalkanes.[11] |
Issue 2: Formation of a Polymeric Byproduct
| Potential Cause | Troubleshooting Steps |
| Base-catalyzed Polymerization | This is a common issue with nitroalkenes in the presence of strong bases.[3] Use the weakest base necessary to deprotonate the nucleophile. Add the base slowly to the reaction mixture at a low temperature to control the reaction rate and minimize polymerization. Keep the concentration of the nitroalkene low by adding it slowly to the solution of the nucleophile and base. |
| High Reaction Temperature | Elevated temperatures can promote polymerization. Conduct the reaction at room temperature or below if possible. |
Issue 3: Formation of a Ketone Instead of the Nitro Adduct
| Potential Cause | Troubleshooting Steps |
| Nef Reaction During Workup | The nitronate intermediate formed after Michael addition is susceptible to hydrolysis under acidic conditions, leading to a ketone.[5][6] To avoid this, perform the aqueous workup under neutral or slightly basic conditions. If an acidic workup is necessary, use a dilute acid at low temperatures and for a minimal amount of time. |
Issue 4: Formation of an Imine/Enamine with Amine Nucleophiles
| Potential Cause | Troubleshooting Steps |
| Retro-aza-Henry-type Reaction | The initial Michael adduct with an amine can eliminate nitrous acid to form an imine or enamine.[7] This is more likely to occur with heating or under certain catalytic conditions. To favor the Michael adduct, conduct the reaction at low temperatures and for the shortest time necessary for the consumption of the starting materials. The choice of solvent can also be critical; protic solvents may favor the elimination pathway, so consider using aprotic solvents.[7] |
Quantitative Data on Side Reactions
Quantitative data on the yields of specific side products for this compound are not extensively reported in the literature, as the focus is often on optimizing the desired Michael addition. However, the following table provides a qualitative summary of factors influencing the prevalence of common side reactions.
| Side Reaction | Favored by | Discouraged by |
| Polymerization | Strong bases, high concentration of nitroalkene, high temperatures. | Weaker bases, slow addition of reagents, low temperatures, dilute conditions. |
| Retro-Michael Reaction | High temperatures, sterically hindered products, prolonged reaction times. | Low temperatures, use of excess nucleophile, removal of product. |
| Nef Reaction | Acidic workup conditions. | Neutral or basic workup. |
| Retro-aza-Henry-type | Primary/secondary amine nucleophiles, high temperatures, protic solvents. | Low temperatures, aprotic solvents. |
Experimental Protocols
General Protocol for the Michael Addition of a Thiol to this compound
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH2Cl2) at 0 °C, add the thiol nucleophile (1.1 eq).
-
Slowly add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Notes for the Protocol:
-
If polymerization is observed, try adding the nitroalkene solution slowly to a solution of the thiol and base at 0 °C or a lower temperature.
-
If the reaction is sluggish due to steric hindrance, the amount of base can be increased, or a stronger, non-nucleophilic base like DBU can be used cautiously at low temperatures.
-
If the retro-Michael reaction is suspected, ensure the reaction is worked up as soon as it is complete and avoid heating during purification.
Visualizations
Caption: Common reaction pathways and side reactions of this compound with nucleophiles.
Caption: A troubleshooting workflow for identifying and addressing common issues in Michael additions involving this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. Nef Reaction [organic-chemistry.org]
- 7. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sctunisie.org [sctunisie.org]
Technical Support Center: Improving Diastereoselectivity in Reactions with 2-Methyl-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high diastereoselectivity in reactions involving 2-Methyl-1-nitroprop-1-ene. The sterically hindered nature of this substrate often presents unique challenges compared to simpler nitroalkenes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high diastereoselectivity with this compound challenging?
A1: The primary challenge arises from the steric hindrance caused by the two methyl groups on the β-carbon of the nitroalkene. This steric bulk can hinder the approach of nucleophiles and catalysts, making it difficult to achieve the well-ordered transition state necessary for high facial selectivity.[1]
Q2: What are the most common types of reactions where diastereoselectivity is a key consideration for this compound?
A2: The most common reactions include:
-
Michael Additions: Conjugate addition of carbon nucleophiles (e.g., enolates from ketones, aldehydes, or malonates) is a fundamental C-C bond-forming reaction where two new stereocenters can be generated.
-
Conjugate Additions of Organometallics: Reactions with Grignard or organolithium reagents are powerful methods for introducing alkyl or aryl groups, but controlling the stereochemistry can be difficult.
-
Stetter Reactions: The conjugate addition of an aldehyde-derived acyl anion equivalent, often catalyzed by N-heterocyclic carbenes (NHCs), is another important reaction where diastereoselectivity is crucial.[2]
Q3: What are the key factors that influence diastereoselectivity in these reactions?
A3: Several factors play a critical role:
-
Catalyst/Ligand Choice: The structure of the catalyst or ligand is paramount in creating a chiral environment that favors one transition state over another.[3][4]
-
Reaction Temperature: Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, leading to higher diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and catalyst, as well as the stability of the transition states.
-
Additives: The presence of co-catalysts, acids, or bases can significantly impact the reaction mechanism and, consequently, the stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Organocatalyzed Michael Additions
Question: I am performing a Michael addition of a ketone/aldehyde to this compound using a chiral organocatalyst (e.g., a thiourea or prolinamide derivative), but the diastereomeric ratio is poor. What steps can I take to improve it?
Answer: Low diastereoselectivity in this context often points to a poorly organized transition state. Here are some troubleshooting strategies:
-
Catalyst Modification:
-
Steric Bulk: The steric environment of the catalyst is critical. For a hindered substrate like this compound, a catalyst with sufficient steric bulk can create a more defined chiral pocket, forcing the nucleophile to approach from a specific face. Consider catalysts with bulky substituents.[3][5]
-
Bifunctional Catalysts: Employ bifunctional catalysts, such as those containing both a Lewis base (e.g., an amine) and a hydrogen-bond donor (e.g., a thiourea).[4] The dual activation of the nucleophile and the nitroalkene can lead to a more rigid and ordered transition state.
-
-
Optimization of Reaction Conditions:
-
Temperature Screening: Systematically lower the reaction temperature. Start at room temperature and incrementally decrease it to 0 °C, -20 °C, and even -78 °C. While this may slow down the reaction, it often significantly improves diastereoselectivity.
-
Solvent Screening: The choice of solvent can have a profound effect. Test a range of solvents with varying polarities and coordinating abilities. Non-polar solvents like toluene or dichloromethane often favor higher stereoselectivity in organocatalyzed reactions.
-
-
Use of Additives:
-
Acids/Bases: In some cases, the addition of a weak acid or base as a co-catalyst can facilitate catalyst turnover and improve the stereochemical outcome.
-
Issue 2: Poor Selectivity in Conjugate Addition of Grignard Reagents
Question: My copper-catalyzed conjugate addition of a Grignard reagent to this compound is giving a mixture of diastereomers and/or 1,2-addition product. How can I improve the 1,4-addition and diastereoselectivity?
Answer: This is a common problem when dealing with sterically hindered nitroalkenes and highly reactive Grignard reagents. Here are some potential solutions:
-
Ligand Selection for Copper Catalyst:
-
The choice of chiral ligand is crucial for both inducing asymmetry and directing the reaction towards 1,4-addition. Bidentate phosphine ligands are often effective. It is important to screen a variety of ligands with different steric and electronic properties.
-
-
Grignard Reagent and Additives:
-
Transmetalation: Consider transmetalating the Grignard reagent to a less reactive organometallic species (e.g., an organozinc or organocuprate) before the addition. This can reduce the rate of the competing 1,2-addition.
-
Lewis Acid Additives: The addition of a Lewis acid can sometimes chelate to the nitro group and the carbonyl (after the initial addition), influencing the facial selectivity of the subsequent protonation or trapping step.
-
-
Reaction Conditions:
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions and favor the thermodynamically more stable transition state.
-
Solvent Effects: Ethereal solvents like THF or diethyl ether are standard for Grignard reactions. However, the addition of a co-solvent might influence the aggregation state of the organometallic reagent and improve selectivity.
-
Quantitative Data Summary
The following tables summarize representative data for diastereoselective reactions with nitroalkenes, providing a starting point for reaction optimization with this compound. Note that data for the specific substrate this compound is limited in the literature; therefore, data for other sterically hindered nitroalkenes are also included for comparison.
Table 1: Organocatalyzed Michael Addition of Ketones to Nitroalkenes
| Nucleophile | Nitroalkene | Catalyst (mol%) | Solvent | Temp (°C) | d.r. (syn:anti) | Reference |
| Cyclohexanone | β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | Toluene | RT | 90:10 | [6] |
| Acetophenone | β-Nitrostyrene | Adamantoyl L-prolinamide (10) | Toluene | RT | 60:40 | [5] |
| Acetone | (E)-1-nitrobut-1-ene | Bispidine-based diamine (20) | Water | 30 | >99:1 | [3] |
Table 2: Asymmetric NHC-Catalyzed Addition of Enals to Nitroalkenes
| Enal | Nitroalkene | Pre-catalyst (mol%) | Base (mol%) | Solvent | Temp (°C) | d.r. (syn:anti) | Reference |
| Cinnamaldehyde | (E)-1-nitrobut-1-ene | Aminoindanol-derived triazolium (20) | NaOAc (50) | THF | RT | 17:1 | [7] |
| Cinnamaldehyde | β-cyclohexyl-nitroalkene | Fluorinated triazolium salt (10) | i-Pr2NEt | MeOH | 0 | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Michael Addition of a Ketone
-
To a stirred solution of the nitroalkene (0.3 mmol) and the ketone (2.0 equiv.) in the chosen solvent (0.1 M) is added the chiral organocatalyst (10 mol%) and any acidic co-catalyst (5 mol%).[4]
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO4), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 2: General Procedure for Copper-Catalyzed Conjugate Addition of a Grignard Reagent
-
A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the copper salt (e.g., CuBr·SMe₂, 5 mol%) and the chiral ligand (5.5 mol%) in an anhydrous solvent (e.g., THF).
-
The mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
The solution is cooled to the desired temperature (e.g., -78 °C).
-
The Grignard reagent (1.2 equiv.) is added dropwise, and the mixture is stirred for a further 15 minutes.
-
A solution of this compound (1.0 equiv.) in the same anhydrous solvent is added dropwise.
-
The reaction is stirred at the low temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography, and the diastereomeric ratio is determined.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Catalytic Asymmetric Intermolecular Stetter Reaction of Enals with Nitroalkenes: Enhancement of Catalytic Efficiency Through Bifunctional Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds [mdpi.com]
- 5. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric NHC-Catalyzed Addition of Enals to Nitroalkenes: Controlling Stereochemistry Via the Homoenolate Reactivity Pathway To Access δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-1-nitroprop-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-1-nitroprop-1-ene.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the Henry (nitroaldol) reaction for the synthesis of this compound from isobutyraldehyde and nitroethane.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction: The reversible nature of the Henry reaction can limit conversion.[1] 2. Side reactions: Polymerization of isobutyraldehyde or the product, or Cannizzaro reaction of the aldehyde. 3. Product loss during workup: The product can be sensitive to acidic or strongly basic conditions. | 1. Drive equilibrium: Ensure efficient removal of water, a byproduct of the reaction, using a Dean-Stark trap or by operating under vacuum. Consider using a phase-transfer catalyst to enhance the reaction rate.[2][3] 2. Optimize reaction conditions: Maintain a controlled temperature, as the reaction is exothermic. Use a mild base catalyst and consider adding the aldehyde slowly to the nitroethane/base mixture. 3. Careful workup: Neutralize the reaction mixture to a pH of 6-7 before extraction. Use a suitable organic solvent for extraction and minimize the exposure time to aqueous phases. |
| Poor Purity / By-product Formation | 1. Formation of β-nitro alcohol intermediate: Incomplete dehydration of the initial nitroaldol adduct.[4] 2. Polymerization: The product, being a nitroalkene, can polymerize, especially at elevated temperatures or in the presence of certain impurities. 3. Michael addition: The nitronate anion can add to the product to form dinitro compounds. | 1. Promote dehydration: After the initial condensation, consider adding a dehydrating agent or increasing the temperature moderately to drive the elimination of water. The choice of solvent can also influence this step. 2. Control temperature and storage: Maintain a reaction temperature below 40°C. Store the crude and purified product at low temperatures (2-8°C) and protected from light.[5] 3. Stoichiometry control: Use a slight excess of the aldehyde to ensure complete consumption of the nitronate. |
| Exothermic Runaway / Poor Temperature Control | 1. Highly exothermic reaction: The Henry reaction can be highly exothermic, especially at large scales.[6] 2. Inadequate heat removal: The surface area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[7] | 1. Slow addition: Add the aldehyde or the base catalyst portion-wise or via a syringe pump to control the rate of reaction and heat generation. 2. Efficient cooling: Use a reactor with a cooling jacket and an efficient overhead stirrer to ensure good heat transfer. 3. Consider continuous flow: For larger scales, a continuous flow reactor offers superior heat and mass transfer, minimizing the risk of thermal runaway.[8][9] |
| Difficult Purification | 1. Oily product: The product is often an oil, making crystallization difficult. 2. Thermal instability: The product may decompose or polymerize during distillation at higher temperatures. | 1. Chromatography: For smaller scales, column chromatography on silica gel can be effective. 2. Vacuum distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal degradation. Ensure the distillation apparatus is clean and free of acidic or basic residues. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Henry reaction, which involves the base-catalyzed condensation of isobutyraldehyde with nitroethane.[1][10] This is a type of nitroaldol reaction where the initial β-nitro alcohol adduct is subsequently dehydrated to form the nitroalkene.[4]
Q2: Which catalysts are typically used for this reaction on a larger scale?
A2: For scale-up, heterogeneous catalysts or mild bases are preferred for easier removal. Options include:
-
Primary or secondary amines: Such as n-butylamine or piperidine.
-
Ammonium acetate: A mild and effective catalyst.
-
Phase-transfer catalysts (PTCs): Such as quaternary ammonium salts, which can enhance reaction rates and yields, especially in biphasic systems.[2][3]
Q3: How can I minimize the formation of the β-nitro alcohol intermediate?
A3: To favor the formation of the nitroalkene, the elimination of water from the intermediate is crucial. This can be achieved by:
-
Azeotropic removal of water: Using a solvent like toluene with a Dean-Stark trap.
-
Higher reaction temperatures: After the initial condensation, carefully increasing the temperature can promote dehydration.
-
Acidic workup: A mildly acidic workup can facilitate the elimination of the hydroxyl group.
Q4: What are the primary safety concerns for the scale-up synthesis of this compound?
A4: The primary safety concerns include:
-
Exothermic reaction: The potential for a thermal runaway requires careful temperature control.[6]
-
Flammable materials: Isobutyraldehyde and many organic solvents are flammable.
-
Toxicity: Nitroalkanes and nitroalkenes can be toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Instability of the product: Nitroalkenes can be unstable and may polymerize, sometimes vigorously. Store the product at reduced temperatures.[5]
Q5: Is continuous flow synthesis a viable option for this reaction?
A5: Yes, continuous flow synthesis is an excellent option for scaling up the Henry reaction.[8][9] It offers superior control over reaction temperature, mixing, and reaction time, which leads to improved safety, higher yields, and better product consistency. For exothermic reactions like this, continuous flow is highly recommended to mitigate the risks associated with thermal runaway.[6]
Experimental Protocols
Batch Synthesis Protocol (Illustrative for 100g Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| Nitroethane | 75.07 | 1.5 | 112.6 | 108 |
| Isobutyraldehyde | 72.11 | 1.0 | 72.1 | 92 |
| n-Butylamine | 73.14 | 0.1 | 7.3 | 10 |
| Toluene | 92.14 | - | - | 500 |
Procedure:
-
Set up a 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a Dean-Stark trap with a condenser.
-
Charge the flask with nitroethane and toluene.
-
Add n-butylamine to the flask and begin stirring.
-
Heat the mixture to a gentle reflux (around 110°C).
-
Slowly add isobutyraldehyde from the dropping funnel over a period of 1-2 hours, maintaining a steady reflux and collecting the water in the Dean-Stark trap.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, or until no more water is collected.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Purification Protocol: Vacuum Distillation
-
Set up a vacuum distillation apparatus with a short path distillation head.
-
Ensure all glassware is dry and the vacuum pump is protected with a cold trap.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently with a heating mantle.
-
Collect the fraction boiling at the expected temperature and pressure (literature values should be consulted, but expect a boiling point around 70-75°C at ~10 mmHg).
-
Store the purified product in a clean, dry, amber-colored bottle at 2-8°C.[5]
Visualizations
Caption: Batch synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. scirp.org [scirp.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. This compound | 1606-30-0 | FM39234 [biosynth.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 9. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Lewis Acid Catalysis in 2-Methyl-1-nitroprop-1-ene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in experiments involving Lewis acid-catalyzed reactions of 2-Methyl-1-nitroprop-1-ene.
This compound is a versatile building block in organic synthesis. The presence of the electron-withdrawing nitro group activates the double bond for various transformations, including cycloadditions and conjugate additions. Lewis acid catalysts play a crucial role in enhancing the reactivity and controlling the stereoselectivity of these reactions. This guide will help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or not proceeding to completion?
A1: Several factors can contribute to low reactivity:
-
Insufficient Lewis Acid Strength: this compound is a sterically hindered nitroalkene due to the two methyl groups at the β-position. A stronger Lewis acid may be required to effectively activate the nitro group and increase the electrophilicity of the double bond.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Non-coordinating solvents are generally preferred to avoid competition with the substrate for binding to the Lewis acid.
-
Low Reaction Temperature: While lower temperatures are often used to improve stereoselectivity, they can also decrease the reaction rate. A systematic increase in temperature might be necessary.
-
Substrate Instability: this compound is known to be a labile molecule.[1] It may degrade under the reaction conditions, especially with prolonged reaction times or high temperatures.
Q2: I am observing poor stereoselectivity (diastereo- or enantioselectivity) in my reaction. What can I do?
A2: The choice of Lewis acid and reaction conditions are critical for controlling stereoselectivity:
-
Lewis Acid and Ligand Design: For enantioselective reactions, the use of a chiral Lewis acid is essential. The steric and electronic properties of the chiral ligand play a direct role in the facial selectivity of the nucleophilic attack or cycloaddition. The stereochemical outcome of cycloadditions involving nitroalkenes can be highly dependent on the Lewis acid used.[2]
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
Q3: I am seeing the formation of multiple side products. What are the likely side reactions?
A3: Common side reactions with nitroalkenes include:
-
Polymerization: Nitroalkenes can polymerize, especially in the presence of strong Lewis acids or at higher concentrations. Using a more dilute solution may help minimize this.
-
Dimerization: Michael addition of a nitronate intermediate to another molecule of the starting nitroalkene can lead to dimer formation. This is more common in reductions but can occur under certain conditions.
-
Isomerization: Depending on the reaction conditions, isomerization of the double bond might occur, although this is less common for tetrasubstituted alkenes.
Q4: How can I purify my product from the Lewis acid catalyst?
A4: The workup procedure is crucial for removing the Lewis acid. A common method is to quench the reaction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) or a chelating agent. The resulting metal salts can then be removed by aqueous extraction. The choice of quenching agent will depend on the specific Lewis acid used.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | - Increase catalyst loading. - Switch to a stronger Lewis acid (e.g., from TiCl(Oi-Pr)₃ to TiCl₄).[2] - Ensure the Lewis acid is not deactivated by moisture or other impurities. |
| Steric Hindrance | - Increase reaction temperature to overcome the activation barrier. - Use a less sterically demanding nucleophile or diene if possible. |
| Substrate Decomposition | - Monitor the reaction closely by TLC or GC-MS to find the optimal reaction time. - Use milder reaction conditions (lower temperature, weaker Lewis acid) if possible. |
| Poor Solvent Choice | - Screen different anhydrous, non-coordinating solvents (e.g., CH₂Cl₂, Toluene, Hexane). |
Poor Stereoselectivity
| Potential Cause | Troubleshooting Step |
| Ineffective Chiral Ligand | - Screen a variety of chiral ligands with different steric and electronic properties. - Ensure the chiral ligand is enantiomerically pure. |
| Reaction Temperature Too High | - Perform the reaction at lower temperatures (e.g., -20 °C, -78 °C). |
| Lewis Acid/Substrate Mismatch | - The diastereoselectivity can be highly sensitive to the specific Lewis acid used.[2] Experiment with different Lewis acids (e.g., Ti-based vs. Al-based). |
| Solvent Interference | - Evaluate a range of non-coordinating solvents to minimize interference with the chiral complex. |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization.
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the Lewis acid catalyst (e.g., 10-20 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) and cool the mixture to the desired temperature (e.g., -78 °C).
-
Substrate Addition: Add this compound (1.0 equivalent) dissolved in the anhydrous solvent to the catalyst mixture and stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.2-2.0 equivalents) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench by the slow addition of a suitable quenching solution (e.g., saturated NaHCO₃ solution) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
General Protocol for a Lewis Acid-Catalyzed Michael Addition
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., 10 mol%).
-
Solvent and Substrate: Add the anhydrous solvent and cool to the specified reaction temperature. Add this compound (1.0 equivalent) and stir for 30 minutes.
-
Nucleophile Addition: In a separate flask, prepare the nucleophile (1.2 equivalents). If a base is required for its activation, pre-mix the nucleophile and base in the anhydrous solvent. Slowly add the nucleophile solution to the reaction mixture.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench and work up as described in the Diels-Alder protocol.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Quantitative Data Summary
The following tables provide illustrative data from studies on analogous nitroalkenes to guide experimental design.
Table 1: Effect of Lewis Acid on Diastereoselectivity in a [4+2] Cycloaddition
| Entry | Lewis Acid (mol%) | Diene | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | TiCl₄ (10) | Cyclopentadiene | CH₂Cl₂ | -78 | 85 | >95:5 |
| 2 | SnCl₄ (10) | Cyclopentadiene | CH₂Cl₂ | -78 | 82 | 90:10 |
| 3 | Et₂AlCl (10) | Cyclopentadiene | CH₂Cl₂ | -78 | 75 | 85:15 |
| 4 | BF₃·OEt₂ (10) | Cyclopentadiene | CH₂Cl₂ | -78 | 60 | 80:20 |
Data is representative and based on general trends observed for nitroalkenes.
Table 2: Enantioselective Michael Addition to a Nitroalkene
| Entry | Chiral Lewis Acid (mol%) | Nucleophile | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chiral Cu(II)-Box (10) | Diethyl malonate | THF | -20 | 92 | 95 |
| 2 | Chiral Zn(II)-Salen (10) | Thiophenol | Toluene | -40 | 88 | 90 |
| 3 | Chiral Ti(IV)-TADDOL (10) | Acetylacetone | CH₂Cl₂ | -78 | 85 | 88 |
Data is representative and based on established methods for asymmetric Michael additions to nitroalkenes.
Visualizations
Caption: General experimental workflow for Lewis acid-catalyzed reactions.
Caption: Troubleshooting logic for low-yielding reactions.
References
Validation & Comparative
Comparative Reactivity of 2-Methyl-1-nitroprop-1-ene versus Other Nitroalkenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of nitroalkenes is crucial for the strategic design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 2-Methyl-1-nitroprop-1-ene, a β,β-disubstituted nitroalkene, with other commonly employed nitroalkenes such as β-nitrostyrene and nitroethene. This analysis is supported by available experimental data, theoretical computational studies, and detailed experimental protocols for key transformations.
Nitroalkenes are valuable synthetic intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond towards nucleophilic attack and participation in cycloaddition reactions.[1][2] Their reactivity is primarily governed by electronic and steric factors. The substitution pattern on the alkene significantly influences the electrophilicity of the β-carbon and the accessibility of the π-system.
Comparative Reactivity Analysis
This compound possesses two methyl groups at the β-position, which introduces significant steric hindrance around the double bond. This structural feature is a key determinant of its reactivity profile compared to less substituted nitroalkenes.
Michael Addition
The Michael addition, or conjugate addition, of nucleophiles is a fundamental reaction of nitroalkenes. The electrophilicity of the β-carbon is a primary driver of this reaction. Computational studies have classified this compound as a strong electrophile, suggesting a high intrinsic reactivity.[3] However, the steric bulk of the two β-methyl groups can be expected to temper this reactivity by hindering the approach of nucleophiles.
In contrast, nitroalkenes with less substitution at the β-carbon, such as β-nitrostyrene and nitroethene, are generally more reactive in Michael additions due to lower steric hindrance. For instance, the reaction of thiols with β-nitrostyrene often proceeds rapidly under mild conditions. While direct kinetic comparisons are scarce, it is reasonable to infer that reactions with this compound may require more forcing conditions or highly reactive nucleophiles to achieve comparable rates and yields.
Diels-Alder Reaction
In Diels-Alder reactions, nitroalkenes act as dienophiles. The reactivity is influenced by the electronic properties of the nitroalkene (LUMO energy) and steric interactions in the transition state. The electron-withdrawing nitro group lowers the LUMO energy, making nitroalkenes good dienophiles.
While no specific experimental data for the Diels-Alder reactivity of this compound was found, general trends suggest that its steric bulk would likely decrease its reactivity compared to less substituted dienophiles like nitroethene. The approach of the diene to the double bond would be more sterically hindered, potentially requiring higher temperatures or longer reaction times.
Data Presentation
Due to the limited availability of direct comparative experimental data for this compound, the following table provides a qualitative and theoretical comparison with other common nitroalkenes.
| Nitroalkene | Structure | Relative Reactivity in Michael Addition (Inferred) | Relative Reactivity in Diels-Alder (Inferred) | Key Influencing Factors |
| This compound | C(C)=C--INVALID-LINK--[O-] | Moderate to High (High electrophilicity, but high steric hindrance) | Moderate (Steric hindrance at the β-position) | β,β-disubstitution leads to significant steric shielding. |
| β-Nitrostyrene | c1ccccc1C=C--INVALID-LINK--[O-] | High | High | Phenyl group provides electronic activation and some steric bulk. |
| Nitroethene | C=C--INVALID-LINK--[O-] | Very High | Very High | Minimal steric hindrance, highly activated double bond. |
| (E)-1-Nitroprop-1-ene | C/C=C/--INVALID-LINK--[O-] | High | High | Single β-substituent, less sterically hindered than this compound. |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving nitroalkenes. Researchers should adapt and optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Michael Addition of a Thiol to a Nitroalkene
This protocol describes a general procedure for the conjugate addition of a thiol to a nitroalkene, a common reaction in drug discovery for forming covalent adducts.
References
A Researcher's Guide to Purity Assessment of 2-Methyl-1-nitroprop-1-ene by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents and intermediates is of paramount importance in chemical synthesis and drug development to ensure the reliability of experimental outcomes and the safety of final products. 2-Methyl-1-nitroprop-1-ene, a labile nitroalkene, requires careful analytical characterization to determine its purity and identify potential byproducts from its synthesis. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and illustrative data for researchers in the field.
Comparison of Analytical Methods for Purity Assessment
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it an ideal choice for purity assessment. While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information and quantitative data, GC-MS excels in detecting and identifying trace impurities.
Table 1: Illustrative Purity Analysis of this compound Samples by GC-MS
| Sample ID | Stated Purity (%) | GC-MS Purity (%) | Major Impurity Identified | Impurity Content (%) |
| Sample A | 98.0 | 97.5 | 2-Methyl-1-nitropropane | 1.8 |
| Isobutyraldehyde (unreacted) | 0.5 | |||
| Other minor impurities | 0.2 | |||
| Sample B | 99.0 | 98.8 | 2-Methyl-1-nitropropane | 0.9 |
| Isobutyraldehyde (unreacted) | 0.2 | |||
| Other minor impurities | 0.1 | |||
| Sample C | >99.0 (Purified) | 99.6 | 2-Methyl-1-nitropropane | 0.3 |
| Isobutyraldehyde (unreacted) | <0.1 | |||
| Other minor impurities | <0.1 |
Note: The data presented in this table is for illustrative purposes to demonstrate the application of GC-MS for purity assessment and may not represent actual experimental results.
Experimental Protocol: GC-MS Analysis of this compound
This section details a robust GC-MS method for the accurate quantification of this compound and the identification of potential impurities.
1. Sample Preparation
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a working standard concentration of approximately 100 µg/mL.
-
For quantitative analysis, prepare a series of calibration standards of a certified reference material of this compound in the same solvent, ranging from 1 µg/mL to 200 µg/mL.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation of nitroalkenes and potential impurities. A suitable choice would be a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split injection with a split ratio of 50:1 to avoid column overloading. A splitless injection can be used for trace impurity analysis.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode (m/z 40-300) for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 101, 85, 55).
-
Solvent Delay: 3 minutes to prevent the solvent peak from damaging the detector.
-
3. Data Analysis
-
Qualitative Analysis: Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST). Identify impurity peaks by interpreting their mass spectra and comparing them to library data. Common impurities may include unreacted starting materials like isobutyraldehyde, the saturated analog 2-methyl-1-nitropropane, or byproducts from side reactions.
-
Quantitative Analysis: Calculate the purity of the sample using the area percentage method from the total ion chromatogram (TIC). For more accurate quantification, use a calibration curve generated from the analysis of the prepared standards.
Logical Workflow for GC-MS Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using GC-MS.
Caption: Workflow for GC-MS purity assessment of this compound.
References
Validating the Structure of 2-Methyl-1-nitroprop-1-ene Adducts: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of Michael adducts of 2-Methyl-1-nitroprop-1-ene, a versatile building block in organic synthesis. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate analytical approach.
The addition of nucleophiles to this compound is a valuable synthetic transformation, yielding a variety of functionalized nitroalkanes which are precursors to amines, carbonyl compounds, and other important molecular scaffolds. Accurate characterization of the resulting adducts is crucial to confirm the regioselectivity and stereoselectivity of the reaction and to ensure the integrity of subsequent synthetic steps. NMR spectroscopy stands as the cornerstone technique for the structural elucidation of these adducts in solution, providing detailed information about the connectivity and spatial arrangement of atoms.
Unraveling Adduct Structures with NMR Spectroscopy
NMR spectroscopy, through ¹H and ¹³C nuclei analysis, offers a powerful, non-destructive method for detailed structural analysis. Characteristic chemical shifts and coupling constants in the NMR spectra of this compound adducts provide a fingerprint of the molecular structure.
Key Spectroscopic Features:
-
¹H NMR: The proton spectrum reveals the connectivity of protons in the molecule. For a typical Michael adduct, the disappearance of the vinyl proton signal of the starting nitroalkene and the appearance of new signals corresponding to the newly formed C-H bonds are key indicators of a successful reaction. The multiplicity and coupling constants of these new signals provide information about the neighboring protons and thus the substitution pattern.
-
¹³C NMR: The carbon spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbons involved in the newly formed single bonds, as well as the quaternary carbon bearing the nitro group, are diagnostic for the adduct structure.
Below are representative ¹H and ¹³C NMR data for Michael adducts of this compound with different nucleophiles.
Table 1: ¹H NMR Data for Representative this compound Adducts
| Adduct | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-(2-Methyl-2-nitropropyl)indole | H-1' | ~3.50 | d | ~7.5 |
| H-2' | ~3.00 | m | - | |
| C(CH₃)₂ | ~1.60 | s | - | |
| S-alkylated Thiol Adduct (Generic) | H-1' | ~3.20 | dd | ~14.0, 4.0 |
| H-1'' | ~2.90 | dd | ~14.0, 9.0 | |
| H-2' | ~3.50 | m | - | |
| C(CH₃)₂ | ~1.50 | s | - | |
| N-alkylated Amine Adduct (Generic) | H-1' | ~3.00 | t | ~7.0 |
| H-2' | ~2.80 | m | - | |
| C(CH₃)₂ | ~1.40 | s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituent on the nucleophile.
Table 2: ¹³C NMR Data for Representative this compound Adducts
| Adduct | Carbon | Chemical Shift (δ, ppm) |
| 3-(2-Methyl-2-nitropropyl)indole | C-1' | ~45 |
| C-2' | ~90 | |
| C(CH₃)₂ | ~25 (each) | |
| S-alkylated Thiol Adduct (Generic) | C-1' | ~40 |
| C-2' | ~88 | |
| C(CH₃)₂ | ~24 (each) | |
| N-alkylated Amine Adduct (Generic) | C-1' | ~50 |
| C-2' | ~85 | |
| C(CH₃)₂ | ~23 (each) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituent on the nucleophile.
A Comparative Look: NMR vs. Alternative Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most robust structural validation.
Table 3: Comparison of Analytical Techniques for Adduct Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity and stereochemistry in solution. | Non-destructive, provides unambiguous structural information, can be used for quantitative analysis. | Relatively low sensitivity, requires soluble samples, complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount required, can be coupled with chromatography for mixture analysis. | Does not provide detailed connectivity or stereochemistry, fragmentation can be complex to interpret. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides definitive atomic coordinates and bond lengths/angles. | Requires a single, well-ordered crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., nitro group, C-H bonds). | Fast, simple, and inexpensive. | Provides limited structural information, often used for confirmation rather than de novo structure elucidation. |
Experimental Protocols
Synthesis of 3-(2-Methyl-2-nitropropyl)indole (A Representative Michael Addition)
-
To a solution of indole (1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at room temperature, add this compound (1.2 mmol).
-
Add a catalytic amount of a Lewis acid or a base (e.g., triethylamine, 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure adduct.
NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified adduct in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound adducts.
Caption: Workflow for Synthesis and Structural Validation.
Logical Pathway for Structure Determination
The process of validating the structure of a this compound adduct follows a logical progression of analysis.
Caption: Decision Pathway for Structural Validation.
Quantitative Analysis of 2-Methyl-1-nitroprop-1-ene: A Comparative Guide to qNMR and Chromatographic Methods
In the landscape of pharmaceutical development and chemical research, the precise quantification of compounds is paramount for ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for determining the concentration of 2-Methyl-1-nitroprop-1-ene. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical methodology for their specific needs.
Introduction to Quantitative Analysis Techniques
Quantitative analysis aims to determine the absolute or relative amount of a substance in a sample. While chromatographic methods have traditionally dominated this field, qNMR has emerged as a powerful and versatile primary ratio method.[1][2] Unlike conventional techniques that often require a reference standard of the identical compound, qNMR allows for the direct quantification of an analyte by comparing its NMR signal intensity to that of a certified reference material (CRM) of a different structure.[3][4] This inherent advantage makes qNMR particularly valuable for the analysis of new chemical entities, impurities, and standards for which no identical reference material is available.[5][6][7]
This guide will delve into the experimental protocols and performance characteristics of qNMR, HPLC-UV, and GC-MS for the analysis of this compound, a labile molecule with the chemical formula C₄H₇NO₂.[8]
Comparative Performance Data
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the typical performance of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of small organic molecules like this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis. |
| Primary Method | Yes, a primary ratio method.[1] | No, requires a reference standard of the analyte. | No, requires a reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of protons. | Moderate to high, dependent on chromatographic separation and UV chromophore. | Very high, based on both retention time and mass fragmentation pattern. |
| Precision (RSD) | Typically < 1% under optimal conditions.[3] | Typically < 2%. | Typically < 5%. |
| Accuracy | High, directly traceable to a certified reference material.[2] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Linearity | Excellent over a wide dynamic range.[1] | Good, but can be limited by detector saturation. | Excellent over a wide dynamic range. |
| LOD/LOQ | Higher compared to chromatographic methods.[1] | Lower, often in the µg/mL to ng/mL range. | Very low, often in the pg to fg range. |
| Sample Throughput | Moderate, sample preparation is relatively simple.[9] | High, especially with autosamplers. | High, especially with autosamplers. |
| Non-destructive | Yes, the sample can be recovered.[9] | No, the sample is consumed. | No, the sample is consumed. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible quantitative data. Below are representative methodologies for the analysis of this compound using qNMR, HPLC-UV, and GC-MS.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the determination of this compound concentration using an internal standard method.
1. Materials and Reagents:
-
This compound (analyte)
-
Certified Reference Material (CRM) as internal standard (e.g., Maleic acid, Dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.[3]
-
Deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The solvent should completely dissolve both the analyte and the internal standard.
-
High-precision analytical balance.
-
NMR tubes and spectrometer.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.[5]
-
Record the exact masses of both the analyte and the internal standard.
-
Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard to ensure complete relaxation and accurate integration.[4][5]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest to ensure integration accuracy.[4]
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Temperature: Maintain a constant temperature throughout the experiment.
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the vinylic proton signal would be a suitable choice. For the internal standard, a singlet is ideal.
-
Calculate the purity or concentration of the analyte using the following equation[1]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
HPLC-UV Protocol
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound (analyte and reference standard)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., ACN/water mixture) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of ACN and water. The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its λmax.
4. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
GC-MS Protocol
This protocol provides a general procedure for the quantitative analysis of this compound by GC-MS.
1. Materials and Reagents:
-
This compound (analyte and reference standard)
-
Internal standard (e.g., a deuterated analog or a compound with similar volatility and not present in the sample)
-
Solvent (e.g., Dichloromethane, Ethyl acetate), high purity
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Solution: Prepare the sample solution by dissolving a known amount of the sample in the solvent and adding the internal standard at the same fixed concentration as in the calibration standards.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate to ensure separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
4. Data Analysis:
-
Analyze the calibration standards and the sample solution.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR and the comparative analytical approaches.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Caption: Logical comparison of analytical workflows.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method that offers high precision and accuracy without the need for an identical reference standard, making it ideal for the certification of materials and for quantifying novel compounds. Its non-destructive nature is an added advantage.
-
HPLC-UV is a robust and widely available technique suitable for routine quality control applications where a reference standard is available. It offers good sensitivity and high throughput.
-
GC-MS provides the highest sensitivity and selectivity, making it the method of choice for trace analysis and for complex matrices where unequivocal identification is required.
By understanding the principles, performance characteristics, and experimental workflows of each technique, researchers can make an informed decision to select the most appropriate method for their analytical challenges in the quantification of this compound and other similar compounds.
References
- 1. usp.org [usp.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
comparing the efficiency of different catalysts for 2-Methyl-1-nitroprop-1-ene reactions
For Researchers, Scientists, and Drug Development Professionals
The reduction of 2-Methyl-1-nitroprop-1-ene is a critical transformation in organic synthesis, leading to the formation of valuable intermediates such as 2-methyl-1-aminopropane, a precursor for various pharmacologically active compounds. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides an objective comparison of common catalysts employed for the reduction of this compound, supported by general performance data from analogous nitroalkene reductions and detailed experimental methodologies.
Catalyst Performance Overview
The selection of an optimal catalyst for the reduction of this compound involves a trade-off between reactivity, selectivity, cost, and safety. While direct comparative data for this specific substrate is limited in publicly available literature, performance can be extrapolated from studies on similar nitroalkenes. The most commonly employed heterogeneous catalysts for this transformation include Palladium on carbon (Pd/C), Raney Nickel, and Platinum(IV) oxide (PtO₂).
Data Presentation: Comparative Catalyst Performance in Nitroalkene Reduction (Analogous Systems)
| Catalyst | Typical Support | Common Solvents | Typical Temperature (°C) | Typical Pressure (atm H₂) | General Yield | General Selectivity | Key Observations |
| Palladium on Carbon (Pd/C) | Activated Carbon | Ethanol, Methanol, Ethyl Acetate | 25 - 80 | 1 - 50 | High | Good to High | Versatile and highly active for both nitro group and C=C bond reduction.[1] May require careful control to avoid over-reduction. |
| Raney Nickel | None (Sponge) | Ethanol, Methanol | 25 - 100 | 1 - 100 | Good to High | Good | Cost-effective and highly active.[2] Can be pyrophoric and requires careful handling.[3] Effective for reducing nitro compounds.[2] |
| Platinum(IV) Oxide (PtO₂) | None | Ethanol, Acetic Acid | 25 - 80 | 1 - 4 | High | High | Highly effective for a wide range of hydrogenations, including nitro groups and alkenes. Often requires an initial reduction to form the active platinum black. |
| Organocatalysts | N/A | Various Organic Solvents | Varies | N/A (Transfer Hydrogenation) | Varies | High (Enantioselectivity) | Enable asymmetric reductions, crucial for chiral drug synthesis. Often use a hydrogen donor like Hantzsch ester. |
Note: The data presented in this table is generalized from the literature on nitroalkene reductions and may not be directly representative of performance for this compound. Experimental optimization is crucial.
Experimental Protocols
Detailed methodologies are essential for reproducible and efficient catalytic reactions. Below are generalized protocols for the reduction of this compound using common heterogeneous catalysts.
General Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of this compound.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
-
Catalyst Handling: 10% Pd/C is often used. It is pyrophoric and should be handled with care, preferably as a wet paste.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 1-5 mol% of palladium).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-50 atm) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The Celite pad should be kept wet with the solvent to prevent the catalyst from igniting.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Reduction using Raney Nickel
-
Catalyst Preparation: Activate commercial Raney Nickel alloy by treating it with a concentrated sodium hydroxide solution.[3] This process generates hydrogen and should be performed in a well-ventilated fume hood. Wash the activated catalyst with deionized water until the washings are neutral, and then with the reaction solvent (e.g., ethanol).[4]
-
Catalyst Handling: Activated Raney Nickel is highly pyrophoric and must be kept wet with solvent at all times.[3]
-
Reaction Setup: In a hydrogenation vessel, add the solvent and the wet, activated Raney Nickel.
-
Substrate Addition: Add the this compound solution to the vessel under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to the desired level (e.g., 1-100 atm). Stir the reaction mixture at the desired temperature.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for the Pd/C catalyzed reaction. The magnetic properties of Raney Nickel can also be used for its separation.
Reaction Mechanism
The catalytic hydrogenation of a nitroalkene to a primary amine on a heterogeneous metal surface is a complex process involving multiple steps.
Proposed Reaction Pathway for Nitroalkene Reduction
Caption: Simplified pathway for the reduction of a nitroalkene to a primary amine.
The reaction is generally believed to proceed through the following key steps:
-
Adsorption: Both the nitroalkene and molecular hydrogen adsorb onto the surface of the metal catalyst.
-
Hydrogen Dissociation: The catalyst facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms.
-
Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, by the adsorbed hydrogen atoms.
-
Double Bond Saturation: The carbon-carbon double bond is also hydrogenated on the catalyst surface. The timing of this step relative to the nitro group reduction can vary depending on the catalyst and reaction conditions.
-
Desorption: The final product, 2-methyl-1-aminopropane, desorbs from the catalyst surface, regenerating the active sites for further reaction.
Conclusion
The choice of catalyst for the reduction of this compound significantly impacts the reaction's efficiency and outcome. Palladium on carbon is a versatile and highly active catalyst, while Raney Nickel offers a cost-effective alternative. Platinum-based catalysts are also highly effective. For enantioselective synthesis, chiral organocatalysts present a powerful option. The provided generalized protocols and mechanistic overview serve as a foundation for researchers to develop optimized conditions for their specific synthetic needs. It is imperative to conduct thorough literature searches for the most up-to-date procedures and to perform experimental optimization for any new application.
References
A Comparative Guide to the Stereochemical Analysis of Products from 2-Methyl-1-nitroprop-1-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereochemical outcomes of various reactions involving 2-Methyl-1-nitroprop-1-ene. The objective is to offer a valuable resource for chemists engaged in synthetic organic chemistry, particularly those focused on the stereocontrolled synthesis of complex molecules. The information presented is supported by available experimental and theoretical data to facilitate informed decisions in experimental design and catalyst selection.
Introduction
This compound is a versatile building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic and cycloaddition reactions. The substitution pattern of this nitroalkene, with a gem-dimethyl group at the β-position, introduces significant steric hindrance that influences the stereochemical course of its reactions. Understanding and controlling the stereoselectivity of these transformations is crucial for the synthesis of enantiomerically pure compounds, a key requirement in drug discovery and development. This guide will delve into the stereochemical analysis of products from key reactions of this compound, including Michael additions, cycloadditions, and reductions, and compare its reactivity with other relevant nitroalkenes.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. The stereochemical outcome of this reaction is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.
Organocatalyzed Michael Addition of Aldehydes
Table 1: Enzymatic Michael Addition of Acetaldehyde to Aliphatic Nitroalkenes
| Nitroalkene Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-1-nitroprop-1-ene | 4-OT variant | Good | High (up to 98%) |
| (E)-1-nitrobut-1-ene | 4-OT variant | Good | High (up to 98%) |
| (E)-3-methyl-1-nitrobut-1-ene | 4-OT variant | Good | High (up to 98%) |
Note: Data is generalized from studies on various aliphatic nitroalkenes and serves as a predictive comparison.
Michael Addition of Malonates
The addition of malonates to nitroalkenes provides access to valuable 1,3-dicarbonyl compounds with a γ-nitro functionality. While no specific data for this compound was found, the diastereoselective Michael addition of Grignard reagents to α,β-unsaturated diethyl malonates incorporating a chiral auxiliary has been reported to proceed with excellent stereoselectivity.[3] This suggests that substrate-controlled diastereoselective additions to derivatives of this compound could be a viable strategy.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions, particularly with nitrones, are a powerful tool for the synthesis of five-membered heterocyclic rings like isoxazolidines. These structures are prevalent in many biologically active compounds.
A detailed theoretical study using Density Functional Theory (DFT) has been conducted on the [3+2] cycloaddition reaction between this compound and (Z)-C-aryl-N-phenylnitrones.[4] The calculations predict that these reactions proceed as polar processes with asynchronous transition states. The regioselectivity is favored towards the formation of 4-nitro substituted cycloadducts. While experimental data on the diastereoselectivity of this specific reaction is not provided in the study, the theoretical framework suggests that the stereochemical outcome is influenced by the electronic and steric properties of both the nitroalkene and the nitrone.
Logical Relationship of [3+2] Cycloaddition
Caption: Reaction pathway for the [3+2] cycloaddition.
Reduction Reactions
The stereoselective reduction of the carbon-carbon double bond in nitroalkenes is a key transformation for the synthesis of chiral nitroalkanes, which are versatile intermediates that can be converted to chiral amines, oximes, and other valuable compounds.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used method for the enantioselective reduction of C=C double bonds.[5] This can be achieved using chiral metal catalysts or through biocatalysis. While specific experimental results for the asymmetric hydrogenation of this compound are not detailed in the available literature, the successful asymmetric hydrogenation of other β,β-disubstituted nitroolefins suggests that this approach would be viable.
Asymmetric Transfer Hydrogenation with Hantzsch Esters
A biomimetic approach for the asymmetric reduction of C=C bonds involves the use of Hantzsch esters as a hydride source in the presence of a chiral catalyst.[6][7][8] This method has been successfully applied to the reduction of various activated double bonds, including those in nitroalkenes. The reaction proceeds under mild conditions and often with high enantioselectivities. Although no specific data for this compound is available, this method presents a promising alternative for its stereoselective reduction.
Experimental Workflow for Organocatalytic Michael Addition
Caption: A general workflow for a typical organocatalytic Michael addition experiment.
Comparison with Alternative Nitroalkenes
The stereochemical outcome of reactions involving nitroalkenes is highly sensitive to the substitution pattern on the double bond. A comparison with other commonly used nitroalkenes, such as β-nitrostyrene, can provide valuable insights into the role of steric and electronic effects.
Table 2: Qualitative Comparison of Reactivity and Stereoselectivity
| Feature | This compound | β-Nitrostyrene |
| Steric Hindrance | High (gem-dimethyl group at β-position) | Moderate (phenyl group at β-position) |
| Electrophilicity | High | High |
| Reactivity in Michael Additions | Generally lower due to sterics | Generally higher |
| Potential for Diastereoselectivity | High, due to facial bias from gem-dimethyl | High, influenced by the phenyl group |
| Potential for Enantioselectivity | Challenging, requires effective catalyst | Well-established with various catalysts |
In general, the increased steric bulk of the gem-dimethyl group in this compound is expected to lead to lower reaction rates in comparison to less substituted nitroalkenes like β-nitrostyrene. However, this steric hindrance can also be exploited to achieve higher diastereoselectivity by creating a more pronounced facial bias for the approach of the nucleophile.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below is a general protocol for an organocatalyzed Michael addition, which can be adapted for reactions involving this compound.
General Procedure for Organocatalytic Michael Addition of an Aldehyde to a Nitroalkene:
-
To a solution of the chiral organocatalyst (e.g., a prolinol derivative, 10-20 mol%) in an anhydrous solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., 0 °C to room temperature) is added the aldehyde (1.5-2.0 equivalents).
-
The mixture is stirred for a few minutes before the addition of the nitroalkene (1.0 equivalent).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting nitroalkene is consumed.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Conclusion
The stereochemical analysis of reactions involving this compound reveals a complex interplay of steric and electronic factors. While direct experimental data for many of its stereoselective transformations remains limited in the public domain, theoretical studies and comparisons with analogous nitroalkenes provide a strong foundation for predicting its behavior. The significant steric hindrance imparted by the gem-dimethyl group presents both a challenge in terms of reactivity and an opportunity for achieving high diastereoselectivity. Future research focusing on the development of highly active and selective catalysts tailored for this sterically demanding substrate will be crucial for unlocking its full potential in asymmetric synthesis. This guide serves as a starting point for researchers, encouraging further investigation into the rich and rewarding stereochemistry of this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-2-nitropropane(594-70-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Kinetic Studies of Michael Additions with 2-Methyl-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of Michael additions involving 2-methyl-1-nitroprop-1-ene. While specific kinetic data for this compound is limited in publicly available literature, this document offers a comprehensive overview based on the reactivity of analogous nitroalkenes and other Michael acceptors. By examining the kinetic data of structurally related compounds, we can infer the expected reactivity of this compound and compare it with other electrophiles commonly used in research and drug development.
Performance Comparison of Michael Acceptors
The rate of a Michael addition is significantly influenced by the electrophilicity of the Michael acceptor, the nucleophilicity of the donor, the nature of the catalyst, and the solvent system. Nitroalkenes, such as this compound, are generally considered highly reactive Michael acceptors due to the strong electron-withdrawing nature of the nitro group.[1]
Quantitative Kinetic Data for Michael Additions
The following tables summarize the second-order rate constants for the Michael addition of various nucleophiles to a selection of Michael acceptors, providing a basis for comparison.
Table 1: Kinetic Data for Michael Addition of Thiols to Various Acceptors
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Nitro-fatty acid (OA-NO₂) | Glutathione | - | Phosphate Buffer (pH 7.4) | 183 |
| Nitro-fatty acid (LNO₂) | Glutathione | - | Phosphate Buffer (pH 7.4) | 355 |
| Hexyl acrylate | Hexanethiol | Hexylamine | - | 53.4 |
| Hexyl acrylate | Hexanethiol | tri-n-propylphosphine | - | 1810 |
| Hexyl acrylate | Hexanethiol | dimethylphenylphosphine | - | 431 |
Data sourced from multiple studies, showcasing the impact of the nucleophile, catalyst, and acceptor structure on reaction rates.[2][3]
Table 2: Kinetic Data for Michael Addition of Amines to β-Nitrostyrenes
| Michael Acceptor | Nucleophile | Solvent | Route | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| β-Nitrostyrene | Piperidine | Acetonitrile | Uncatalyzed (Kk₂) | Varies with substituent |
| β-Nitrostyrene | Piperidine | Acetonitrile | Catalyzed (Kk₃) | Varies with substituent |
Note: The study on β-nitrostyrenes indicates both catalyzed and uncatalyzed pathways, with the catalyzed route being significantly faster.
Experimental Protocols for Kinetic Studies
Accurate and reproducible kinetic data are essential for understanding reaction mechanisms and for the rational design of new chemical entities. Below are detailed methodologies for key experiments to determine the kinetic parameters of Michael additions.
UV-Vis Spectrophotometry Protocol for Kinetic Analysis of Thiol Addition to a Nitroalkene
This method is suitable for reactions where there is a change in the UV-Vis absorbance spectrum upon consumption of the nitroalkene.
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Stock solutions of the nitroalkene (e.g., this compound), thiol nucleophile, and catalyst (if applicable) in a suitable solvent (e.g., acetonitrile, phosphate buffer).
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the nitroalkene, thiol, and catalyst at known concentrations. The solvent should be transparent in the spectral region of interest.
-
Wavelength Selection: Record the UV-Vis spectra of the nitroalkene and the reaction product separately to identify a wavelength with a significant change in absorbance upon reaction. The disappearance of the nitroalkene chromophore is often monitored.
-
Kinetic Run:
-
Place a known concentration of the thiol solution (and catalyst, if used) in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the nitroalkene stock solution to the cuvette. To ensure pseudo-first-order conditions, the concentration of the thiol should be in large excess (at least 10-fold) compared to the nitroalkene.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol in excess: k₂ = k_obs / [Thiol].
-
NMR Spectroscopy Protocol for Kinetic Analysis
NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Stock solutions of the reactants.
Procedure:
-
Sample Preparation: In an NMR tube, mix known concentrations of the nitroalkene and the nucleophile in the deuterated solvent. An internal standard with a known concentration and a resonance that does not overlap with reactant or product signals should be added for accurate quantification.
-
NMR Data Acquisition:
-
Quickly place the NMR tube in the spectrometer and start acquiring spectra at regular time intervals.
-
The progress of the reaction can be monitored by integrating the signals corresponding to specific protons of the reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
-
By performing experiments with varying initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined using the method of initial rates.
-
Visualizing Reaction Mechanisms and Workflows
Michael Addition Reaction Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of a nucleophile to a nitroalkene.
Caption: General mechanism of a base-catalyzed Michael addition.
Experimental Workflow for Kinetic Studies
The logical flow for conducting a kinetic study of a Michael addition reaction is depicted below.
Caption: Workflow for a kinetic study of a Michael addition.
References
A Researcher's Guide to Alternative Reagents for the Synthesis of Substituted Nitropropenes
For researchers, scientists, and drug development professionals, the synthesis of substituted nitropropenes is a critical step in the creation of a wide array of valuable organic compounds. These molecules serve as versatile precursors, particularly in the synthesis of phenethylamine derivatives and other bioactive molecules. The most prevalent method for their synthesis is the Henry-Knoevenagel condensation, a base-catalyzed reaction between a substituted benzaldehyde and a nitroalkane. This guide provides an objective comparison of alternative reagents and methodologies for this synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and optimization.
Comparison of Catalytic Reagents
The choice of catalyst in the Henry-Knoevenagel reaction significantly influences reaction times, yields, and the formation of byproducts. While various basic catalysts can be employed, primary amines and ammonium acetate are among the most commonly used. More recently, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods.
Primary Amines (e.g., n-Butylamine, Methylamine, Cyclohexylamine): Primary amines are effective catalysts for the condensation reaction.[1] They function by deprotonating the nitroalkane to form a resonance-stabilized anion, which then acts as a nucleophile.[1] While effective, reactions catalyzed by primary amines can sometimes be accompanied by the formation of higher-melting polymeric side products, which can complicate purification and reduce the yield of the desired nitropropene.[2]
Ammonium Acetate: Ammonium acetate, particularly in glacial acetic acid, has proven to be a more broadly applicable and often more efficient catalyst for the synthesis of β-nitrostyrenes, especially when using nitroethane or 1-nitropropane.[2] This method generally results in higher yields and shorter reaction times compared to methylamine catalysis and avoids the formation of unwanted higher condensation products.[2]
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation offers a significant improvement over conventional heating methods. MAOS can dramatically reduce reaction times from hours to mere minutes and often leads to improved yields.[3][4] This rapid and efficient heating method is also considered a greener chemistry approach due to its reduced energy consumption.[3]
Data Presentation: Performance of Alternative Reagents
The following table summarizes the reported yields for the synthesis of various substituted nitropropenes using different catalysts and conditions, providing a clear comparison of their performance.
| Substituted Benzaldehyde | Catalyst/Method | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Methylamine | Ethanol | 4 h | 71-81%[2] |
| Benzaldehyde | n-Butylamine | Toluene | - | 64%[2] |
| Benzaldehyde | Cyclohexylamine | Excess Nitroethane | 6 h | 78%[2] |
| Benzaldehyde | Ammonium Acetate | Acetic Acid | 2 h | - |
| 4-Chlorobenzaldehyde | Ammonium Acetate | Nitroethane | 5 h | 82% |
| 2-Chlorobenzaldehyde | Ammonium Acetate | Nitroethane | 5 h | 51% |
| 2,4-Dichlorobenzaldehyde | Ammonium Acetate | Nitroethane | 5 h | 62% |
| 4-Methoxybenzaldehyde | Ammonium Acetate | Nitroethane | 5 h | 75% |
| 4-(Dimethylamino)benzaldehyde | Ammonium Acetate | Nitroethane | 5 h | - |
| Benzaldehyde | n-Butylamine / Microwave | - | - | - |
Experimental Protocols
Protocol 1: Primary Amine Catalysis (Conventional Heating)
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Nitroethane (12 mmol)
-
Primary amine catalyst (e.g., n-butylamine, methylamine, or cyclohexylamine) (1-5 mL)
-
Solvent (e.g., ethanol, isopropanol, or toluene) (50-100 mL)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in the chosen solvent (50 mL).
-
Add nitroethane (12 mmol) and the primary amine catalyst to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the yellow crystals by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Protocol 2: Ammonium Acetate Catalysis (Conventional Heating)
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Nitroethane (20 mL)
-
Ammonium acetate (1.0 g)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Combine the substituted benzaldehyde (10 mmol) and ammonium acetate (1.0 g) in a round-bottom flask.
-
Add an excess of nitroethane (20 mL), which also serves as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux for approximately 5 hours.
-
After cooling to room temperature, remove the excess nitroethane using a rotary evaporator.
-
The resulting residue can be purified by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Synthesis
Materials:
-
Substituted benzaldehyde (3.0 mmol)
-
Nitromethane (2.5 mL)
-
Ammonium acetate (0.8 mmol)
-
Microwave vial (2-5 mL), microwave reactor
Procedure:
-
In a 2-5 mL microwave vial, dissolve the substituted benzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150°C for 5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, transfer the reaction mixture to a round-bottom flask.
-
Remove the excess nitromethane using a rotary evaporator to obtain the crude product, which can then be purified by recrystallization.
Visualizing the Chemistry
To better understand the underlying chemical transformations and experimental processes, the following diagrams are provided.
Caption: The Henry-Knoevenagel reaction mechanism for nitropropene synthesis.
Caption: Comparison of conventional vs. microwave-assisted synthesis workflows.
References
Performance of 2-Methyl-1-nitroprop-1-ene in Solvent-Free Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of 2-Methyl-1-nitroprop-1-ene in organic synthesis is of significant interest due to its versatile reactivity as a Michael acceptor and a dienophile. In recent years, the principles of green chemistry have driven a shift towards solvent-free reaction conditions to reduce environmental impact and improve process efficiency. This guide provides a comparative overview of the expected performance of this compound in solvent-free reactions, drawing upon experimental data from analogous nitroalkene systems in the absence of specific literature for the title compound.
Comparison with Alternative Nitroalkenes and Synthetic Methods
Due to a lack of specific experimental data for this compound in solvent-free conditions, this section presents data for structurally related nitroalkenes, primarily substituted phenyl-2-nitropropenes and other nitroalkenes, in common solvent-free reactions such as Michael additions and Diels-Alder reactions. These reactions are compared with their solvent-based counterparts to highlight the potential advantages of solvent-free approaches.
Michael Addition Reactions
The Michael addition of nucleophiles to nitroalkenes is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Solvent-free conditions, often employing grinding or neat reaction mixtures, have shown considerable promise in improving yields and reducing reaction times.
Table 1: Comparison of Solvent-Free vs. Solvent-Based Michael Addition of Amines to Nitroalkenes
| Nitroalkene | Amine | Solvent/Condition | Reaction Time | Yield (%) | Reference |
| β-Nitrostyrene | Piperidine | Neat (Solvent-Free) | 10 min | 95 | [1][2] |
| β-Nitrostyrene | Piperidine | Ethanol | 2 h | 85 | (General reported conditions) |
| Acrylonitrile | Pyrrolidine | Neat (Solvent-Free) | 5 min | 98 | [3][4] |
| Acrylonitrile | Pyrrolidine | Acetonitrile | 1 h | 90 | (General reported conditions) |
| (E)-2-Aryl-1-cyano-1-nitroethenes | 1-(Trimethylsilyloxy)-cyclohex-1-ene | Neat (Solvent-Free) | Not specified | Excellent | [5][6] |
Table 2: Comparison of Solvent-Free vs. Solvent-Based Michael Addition of Thiols to Nitroalkenes
| Nitroalkene | Thiol | Solvent/Condition | Catalyst | Reaction Time | Yield (%) | Reference |
| Chalcone | Thiophenol | Neat (Solvent-Free) | K₂CO₃ | Not specified | 92 | (Analogous system) |
| Chalcone | Thiophenol | Chloroform | Et₃N | Several hours | Lower yields reported | (General reported conditions) |
| Nitro-conjugated Linoleic Acid | Glutathione | Aqueous Buffer | - | Minutes to hours | - | [7] |
Based on the data from analogous systems, it is anticipated that this compound would exhibit high reactivity in solvent-free Michael additions with amines and thiols, likely leading to excellent yields and significantly reduced reaction times compared to conventional solvent-based methods. The gem-dimethyl group on the double bond may introduce some steric hindrance, potentially affecting reaction rates compared to un-substituted nitroalkenes, but the overall trend of enhanced performance under solvent-free conditions is expected to hold.
Diels-Alder Reactions
Nitroalkenes are effective dienophiles in Diels-Alder reactions. Solvent-free conditions, often facilitated by heating, can promote these cycloadditions.
Table 3: Comparison of Solvent-Free vs. Solvent-Based Diels-Alder Reactions of Nitroalkenes
| Dienophile (Nitroalkene) | Diene | Solvent/Condition | Temperature | Reaction Time | Yield (%) | Reference |
| In situ generated cyclopentadiene | Maleic anhydride | Neat (Solvent-Free) | 160 °C | 30 min | 95 | [8] |
| In situ generated cyclopentadiene | Maleic anhydride | Toluene | Reflux | Several hours | Lower yields reported | (General reported conditions) |
| Thiophene derivatives | Maleimide derivatives | Neat (Solvent-Free) & High Pressure (0.8 GPa) | 100 °C | Not specified | ~95 | [9] |
| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Toluene | 120-130 °C | 3-4 days | 75-95 (conversion) | [10] |
The data suggests that solvent-free Diels-Alder reactions can be highly efficient, although sometimes requiring elevated temperatures or pressures. For this compound, it is plausible that solvent-free conditions could facilitate its participation in Diels-Alder reactions, potentially leading to high yields of cycloadducts. The specific reaction conditions would need to be optimized.
Experimental Protocols
The following are detailed experimental protocols for analogous solvent-free reactions, which can serve as a starting point for developing procedures for this compound.
General Procedure for Solvent-Free Michael Addition of Amines to Nitroalkenes
This protocol is adapted from procedures for the reaction of various amines with electron-deficient alkenes under neat conditions.[1][2][3][4]
Materials:
-
Nitroalkene (e.g., β-Nitrostyrene) (1.0 mmol)
-
Amine (e.g., Piperidine) (1.2 mmol)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask or vial, add the nitroalkene.
-
Add the amine to the flask.
-
Stir the neat mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired β-amino derivative.
General Procedure for Solvent-Free Diels-Alder Reaction
This protocol is based on the solvent-free reaction of in situ generated cyclopentadiene with a dienophile.[8]
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., Maleic anhydride)
-
Reaction tube or flask with a condenser
-
Heating mantle or oil bath
Procedure:
-
Place the dienophile and a stoichiometric excess of dicyclopentadiene in a reaction tube or flask.
-
Heat the mixture to a temperature sufficient for the retro-Diels-Alder reaction of dicyclopentadiene to generate cyclopentadiene (typically > 150 °C).
-
The in situ generated cyclopentadiene will react with the dienophile.
-
Maintain the temperature and monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and purify the product, typically by recrystallization or chromatography.
Visualizations
Logical Workflow for Evaluating Solvent-Free Reactions
The following diagram illustrates a logical workflow for researchers investigating the performance of a compound like this compound in solvent-free conditions.
Caption: A logical workflow for investigating and comparing solvent-free versus solvent-based reactions.
Proposed Reaction Pathway: Solvent-Free Michael Addition
This diagram illustrates the general mechanism for a base-catalyzed Michael addition of a thiol to a nitroalkene, a likely pathway for this compound under solvent-free conditions with a basic catalyst.
Caption: A proposed pathway for the base-catalyzed, solvent-free Michael addition of a thiol to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Reaction Pathways: A Computational Comparison of Transition States in Nitroalkene Cycloadditions
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to designing and optimizing synthetic routes. This guide offers a comparative analysis of transition states in various nitroalkene cycloaddition reactions, leveraging computational chemistry to illuminate the energetic and structural details of these fleeting molecular arrangements. By examining the transition states of Diels-Alder, [3+2], and [2+2] cycloadditions involving nitroalkenes, we can gain predictive insights into reaction feasibility, selectivity, and the underlying electronic factors that govern these powerful transformations.
Nitroalkenes are versatile building blocks in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for a variety of reactions, including cycloadditions.[1] Computational analysis, particularly through Density Functional Theory (DFT), has become an indispensable tool for studying the mechanisms of these reactions, providing information that is often difficult to obtain through experimental means alone.[2][3][4]
Comparative Analysis of Transition State Data
The following tables summarize key quantitative data from computational studies on different nitroalkene cycloadditions. This data provides a basis for comparing the reactivity and selectivity of various nitroalkenes in these reactions.
| Dienophile | Reaction Pathway | Activation Energy (kcal/mol) |
| Nitroethylene | endo | 15.3 |
| exo | 16.5 | |
| (E)-1-Nitropropene | endo | 16.2 |
| exo | 17.8 | |
| 2-Nitropropene | endo | 17.1 |
| exo | 18.2 | |
| (E)-3,3,3-Trifluoro-1-nitropropene | endo | 14.8 |
| exo | 15.9 |
Table 1: Activation Energies for the Diels-Alder Reaction of Nitroalkenes with Cyclopentadiene. Data sourced from computational studies employing Density Functional Theory (DFT).[2]
| Transition State | Forming Bond 1 (Å) | Forming Bond 2 (Å) |
| endo-TS | 2.086 | 2.541 |
| exo-TS | 2.091 | 2.529 |
Table 2: Geometrical Parameters of the Transition States for the Diels-Alder Reaction of Nitroethylene with Cyclopentadiene. Bond lengths represent the distances between the interacting carbon atoms of the diene and dienophile at the transition state geometry.[2]
Mechanistic Insights from Computational Studies
Computational studies have revealed that the mechanism of nitroalkene cycloadditions can vary. For instance, [3+2] cycloadditions of nitroethene with benzonitrile N-oxides have been shown to proceed through a one-step mechanism via asynchronous transition states.[5][6] This means that the two new sigma bonds are not formed simultaneously. Such reactions are considered polar but not stepwise.[5][6]
In contrast, some [2+2] cycloadditions involving conjugated nitroalkenes can proceed through a stepwise mechanism involving a zwitterionic intermediate.[7] The specific pathway is highly dependent on the nature of the reactants.[7]
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies that largely employ Density Functional Theory (DFT).[2] A representative and widely accepted computational protocol for studying these reactions is as follows:
Software: The Gaussian suite of programs is commonly used for these calculations.[2]
Method: Density Functional Theory (DFT) is the preferred method. A popular choice of functional is B3LYP, often paired with a basis set such as 6-31+G(d,p), which includes polarization and diffuse functions for improved accuracy.[2] Other functionals like wb97xd are also utilized.[7][8][9]
Transition State Search: The search for transition state (TS) geometries is typically performed using optimization algorithms like the Berny algorithm.[2] A critical verification of a true transition state is the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate.[2]
Energy Calculations: Single-point energy calculations are carried out on the optimized geometries of the reactants, transition states, and products to determine the activation and reaction energies.[2]
Solvation Model: To simulate the reaction in a solvent, the Polarizable Continuum Model (PCM) can be employed, with the solvent matching that used in experimental procedures.[2][6]
Workflow for Computational Analysis of Nitroalkene Cycloadditions
The following diagram illustrates a typical workflow for the computational investigation of nitroalkene cycloaddition reaction mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study [mdpi.com]
- 9. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-1-nitroprop-1-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-1-nitroprop-1-ene, a reactive aliphatic nitro compound. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Profile
Key Hazards:
-
Toxicity: Aliphatic nitro compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Flammability: The compound is expected to be flammable.[3][4][5]
-
Reactivity: As a nitro compound, it may be reactive and potentially explosive, especially if heated or in contact with incompatible materials.[1][2]
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides general information for related aliphatic nitro compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact substance being used for precise data.
| Property | Value | Source |
| Chemical Formula | C₄H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 101.10 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge of similar compounds |
| Boiling Point | High, relative to non-polar compounds of similar molecular weight. | --INVALID-LINK-- |
| Solubility in Water | Generally low. | --INVALID-LINK-- |
| GHS Hazard Statements | Data not available for this specific compound. | |
| Precautionary Codes | Data not available for this specific compound. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[3]
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6]
-
Eye Protection: Safety goggles or a face shield.[3]
-
Body Protection: A laboratory coat.
2. Waste Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.
-
Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, sand, vermiculite) should be collected in a sealed container for disposal as hazardous waste.[6]
3. Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Flammable," "Toxic," "Reactive")
-
The date of accumulation
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available. If not, provide all known information about the chemical's properties and hazards.
Experimental Protocols Cited
The disposal procedures outlined above are based on established safety protocols for handling reactive and hazardous laboratory chemicals. Specific experimental protocols for the synthesis or use of this compound should include a detailed section on quenching and waste neutralization before collection. For reaction mixtures containing this compound, they must be carefully and completely quenched as part of the experimental procedure before being collected for waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-1-nitroprop-1-ene
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Methyl-1-nitroprop-1-ene, a nitroalkene that requires stringent safety protocols due to its potential hazards. Adherence to these operational and disposal plans is critical for ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing and launder it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Face Shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is crucial for splash protection. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or heavy-duty nitrile gloves are recommended. Inspect gloves for integrity before each use and replace them immediately upon any sign of contamination or degradation. |
| Body Protection | Flame-Resistant Laboratory Coat | Should be fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | Air-Purifying Respirator (APR) | To be used in a certified chemical fume hood. An APR equipped with organic vapor cartridges is recommended to prevent inhalation of fumes. |
| Foot Protection | Closed-Toe Shoes | Leather or chemical-resistant shoes are required. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory. |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing risks when working with this compound.
-
Preparation and Engineering Controls:
-
All handling of this compound must be conducted within a certified and properly functioning chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing the experiment to minimize movement and potential for spills.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood to contain any vapors.
-
Use a stable surface for weighing and handle the compound gently to avoid generating aerosols.
-
Keep containers of this compound sealed when not in immediate use.
-
-
During the Experiment:
-
Clearly label all containers with the chemical name and any associated hazards.
-
Maintain a clean and organized workspace to prevent accidental spills or reactions.
-
Avoid working alone. Ensure that another person is aware of the work being conducted.
-
-
Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
Spill Management and Decontamination
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain and Absorb: For a liquid spill, use an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel at your institution.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste containing this compound in separate, compatible, and clearly labeled hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
